molecular formula C8H7N3O2 B1354550 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 90830-11-8

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B1354550
CAS No.: 90830-11-8
M. Wt: 177.16 g/mol
InChI Key: PYCXQEIWKWWRHZ-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-6(7(12)13)11-4-2-3-9-8(11)10-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCXQEIWKWWRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442371
Record name 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90830-11-8
Record name 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid: Core Basic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core basic properties of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, synthesis, and biological activity, with a focus on its potential as a selective inhibitor of cyclooxygenase-2 (COX-2).

Physicochemical Properties

Quantitative data on the fundamental physicochemical properties of this compound are crucial for its application in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, a combination of information from closely related analogs and computational predictions is presented.

PropertyValueMethodReference
Molecular Formula C₈H₇N₃O₂--
Molecular Weight 177.16 g/mol --
Predicted pKa Acidic pKa (carboxylic acid): ~3.5 - 4.5; Basic pKa (pyrimidine nitrogen): ~2.0 - 3.0Computational PredictionGeneral knowledge of similar heterocyclic carboxylic acids
Predicted Aqueous Solubility Low to moderateComputational PredictionInferred from related imidazo[1,2-a]pyrimidine derivatives
Predicted LogP 1.0 - 2.0Computational PredictionInferred from related imidazo[1,2-a]pyrimidine derivatives

Note: The pKa and solubility values are estimates based on the chemical structure and data from similar compounds. Experimental determination is recommended for precise values.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of an ester precursor followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylate

This step involves the condensation reaction between a 2-aminopyrimidine and an α-ketoester.

Reaction: 2-Aminopyrimidine + Ethyl 2-chloroacetoacetate → Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Experimental Protocol (Adapted from related syntheses):

  • To a solution of 2-aminopyrimidine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • The reaction mixture is heated to reflux for a period of 4-8 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the pure ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

Reaction: Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate + Base (e.g., NaOH or KOH) → this compound

Experimental Protocol (General procedure for alkaline hydrolysis):

  • Dissolve ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours, with the hydrolysis monitored by TLC until the starting material is consumed.

  • After cooling the reaction mixture, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified to a pH of approximately 3-4 using a dilute acid, such as 2M hydrochloric acid (HCl). This will cause the carboxylic acid to precipitate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound. Further purification can be achieved by recrystallization if necessary.

G Synthesis Workflow for this compound cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start1 2-Aminopyrimidine + Ethyl 2-chloroacetoacetate process1 Condensation Reaction (Reflux in Ethanol/DMF) start1->process1 product1 Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate process1->product1 purification1 Purification (Recrystallization or Chromatography) product1->purification1 start2 Purified Ester purification1->start2 Proceed to Hydrolysis process2 Alkaline Hydrolysis (e.g., NaOH in Ethanol/Water) start2->process2 acidification Acidification (e.g., HCl) process2->acidification product2 This compound acidification->product2 purification2 Purification (Filtration and Drying) product2->purification2 G Prostaglandin Biosynthesis Pathway and COX-2 Inhibition cluster_pathway Cellular Response to Inflammatory Stimuli cluster_inhibition Mechanism of Inhibition membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 2-Methylimidazo[1,2-a]pyrimidine- 3-carboxylic acid inhibition inhibitor->inhibition inhibition->cox2 G Experimental Workflow for In Vitro COX-2 Inhibition Assay start Prepare Reagents (Enzyme, Buffer, Inhibitor) incubation Incubate COX-2 Enzyme with Test Compound start->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction termination Terminate Reaction reaction->termination detection Quantify Prostaglandin Production termination->detection analysis Data Analysis (Calculate IC50) detection->analysis

A Comprehensive Technical Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthesis of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The primary synthetic route is a reliable two-step process involving the initial formation of an ethyl ester intermediate followed by its hydrolysis. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway.

Core Synthesis Pathway

The principal and most widely reported method for the synthesis of this compound is a two-step process. The first step involves the cyclocondensation of 2-aminopyrimidine with ethyl 2-chloroacetoacetate to yield the intermediate, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate. The subsequent step is the alkaline hydrolysis of this ester to afford the final carboxylic acid product.[1]

Synthesis_Pathway cluster_reactants1 Reactants for Step 1 cluster_intermediate Intermediate cluster_product Final Product A 2-Aminopyrimidine C Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate A->C Step 1: Cyclocondensation B Ethyl 2-chloroacetoacetate B->C D This compound C->D Step 2: Alkaline Hydrolysis

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the two key steps in the synthesis.

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

This step involves the reaction of 2-aminopyrimidine with ethyl 2-chloroacetoacetate. The reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyrimidine ring system.

Methodology:

A general procedure for the synthesis of similar imidazo[1,2-a]pyrimidine derivatives involves the reaction of 2-aminopyrimidine with an α-haloketone.[2] For the synthesis of the target ethyl ester, the following protocol is a representative method.

To a stirred solution of 2-aminopyrimidine (1.0 equivalent) in a suitable solvent such as acetone (e.g., 100 mL for 0.1 mol of 2-aminopyrimidine), ethyl 2-chloroacetoacetate (1.0 equivalent) is added.[2] The reaction mixture is then stirred at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, which may take several hours to overnight, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a small amount of cold solvent (e.g., acetone), and dried to yield ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate.[2]

Step1_Workflow start Start reactants Mix 2-Aminopyrimidine and Ethyl 2-chloroacetoacetate in Acetone start->reactants stir Stir at Ambient Temperature reactants->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete filter Filter Precipitate monitor->filter Reaction Complete wash Wash with Cold Acetone filter->wash dry Dry the Product wash->dry end Obtain Ethyl Ester Intermediate dry->end

Caption: Experimental workflow for the synthesis of the ethyl ester intermediate.

Quantitative Data for Step 1:

ParameterValue/ConditionReference
Solvent Acetone[2]
Temperature Ambient[2]
Reaction Time Overnight (Monitored by TLC)[2]
Purification Filtration and washing[2]

Note: Specific yields and detailed characterization data for this exact reaction were not available in the searched literature. However, syntheses of analogous imidazo[1,2-a]pyrimidines report yields ranging from moderate to good.

Step 2: Alkaline Hydrolysis of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

The final step is the conversion of the ethyl ester to the corresponding carboxylic acid via alkaline hydrolysis.[1] This is a standard saponification reaction.

Methodology:

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is suspended in an aqueous or aqueous-alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux and the reaction is monitored by TLC until the starting ester is consumed. After completion, the reaction mixture is cooled, and any solid impurities are filtered off. The filtrate is then acidified with a suitable acid (e.g., hydrochloric acid) to a pH that precipitates the carboxylic acid. The resulting solid is collected by filtration, washed with cold water to remove inorganic salts, and dried to afford this compound.

Step2_Workflow start Start hydrolysis Suspend Ethyl Ester in Aqueous Base (e.g., NaOH) start->hydrolysis reflux Heat to Reflux hydrolysis->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool Reaction Mixture monitor->cool Reaction Complete acidify Acidify with HCl to Precipitate Acid cool->acidify filter Filter the Product acidify->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry end Obtain Final Carboxylic Acid dry->end

Caption: Experimental workflow for the alkaline hydrolysis to the final product.

Quantitative Data for Step 2:

ParameterValue/ConditionReference
Reagent Aqueous NaOH or KOH[1]
Temperature RefluxGeneral Knowledge
Work-up Acidification with HClGeneral Knowledge
Purification Filtration and washingGeneral Knowledge

Note: As with Step 1, specific quantitative data such as reaction times and yields for this exact hydrolysis were not detailed in the available literature. These conditions are based on standard procedures for ester hydrolysis.

Summary of Key Synthetic Steps and Conditions

StepReactionKey ReagentsSolventTemperature
1 Cyclocondensation2-Aminopyrimidine, Ethyl 2-chloroacetoacetateAcetoneAmbient
2 Alkaline HydrolysisEthyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate, NaOH (aq)Water/AlcoholReflux

This guide provides a foundational understanding of the synthesis of this compound based on established chemical principles and available literature. Researchers are advised to consult the primary literature for more specific details and to optimize these conditions for their specific laboratory settings.

References

An In-Depth Technical Guide to 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 90830-11-8

This technical guide provides a comprehensive overview of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines its chemical identity, synthesis, and known biological activities, supported by available data and experimental insights.

Chemical Identity and Properties

This compound is a derivative of the imidazo[1,2-a]pyrimidine scaffold, a class of compounds known for a wide range of pharmacological activities.[1] The core structure is a fusion of an imidazole and a pyrimidine ring.

PropertyValueSource
CAS Number 90830-11-8Internal
Molecular Formula C₈H₇N₃O₂Internal
Molecular Weight 177.16 g/mol Internal
Appearance White to off-white powderInternal
Solubility Soluble in DMSO and DMFInternal

Synthesis

The synthesis of this compound is generally achieved through a two-step process. The foundational method involves the reaction of a 2-aminopyrimidine with an ethyl 2-chloroacetoacetate, followed by the hydrolysis of the resulting ester.

A general synthetic scheme is as follows:

Synthesis_Workflow General Synthesis Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis Reactants 2-Aminopyrimidine + Ethyl 2-chloroacetoacetate Intermediate Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Reactants->Intermediate Reflux in Ethanol Final_Product This compound Intermediate->Final_Product Alkaline Hydrolysis (e.g., NaOH or KOH)

A generalized two-step synthesis of the target compound.
Experimental Protocol (General)

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

  • A mixture of 2-aminopyrimidine and a slight molar excess of ethyl 2-chloroacetoacetate in a suitable solvent, such as ethanol, is heated at reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the intermediate ester.

Step 2: Hydrolysis to this compound

  • The purified ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is dissolved in an alcoholic solvent.

  • An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is stirred, often with heating, to facilitate the hydrolysis of the ester.

  • After the reaction is complete (as monitored by TLC), the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to afford the final compound.

Biological Activity

The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. While specific quantitative data for this compound is limited in readily accessible literature, the compound has been evaluated for its anti-inflammatory, analgesic, antipyretic, and ulcerogenic properties.[1]

Anti-inflammatory and Analgesic Activity

The primary mechanism of anti-inflammatory action for many imidazo[1,2-a]pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Table 1: Anti-inflammatory and Analgesic Activity of Representative Imidazo[1,2-a]pyridine/pyrimidine Derivatives

CompoundAssayResultReference
Imidazo[1,2-a]pyridine derivativeCarrageenan-induced rat paw edemaED₅₀ = 8.7 µmol/kg[2]
Imidazo[1,2-a]pyridine derivativeAcetic acid-induced writhing (mouse)ED₅₀ = 22.7 µmol/kg[2]
Anticancer Activity

Several studies have explored the anticancer potential of the imidazo[1,2-a]pyrimidine scaffold. The mechanism of action is often linked to the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Table 2: In Vitro Anticancer Activity of Representative Imidazo[1,2-a]pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Thiophene-based imidazo[1,2-a]pyridinyl-3-amineHepG-2 (Liver)Not specified
Thiophene-based imidazo[1,2-a]pyridinyl-3-amineMCF-7 (Breast)Not specified
Thiophene-based imidazo[1,2-a]pyridinyl-3-amineHCT-116 (Colon)Not specified
Potential Signaling Pathways

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been shown to be mediated through the modulation of the STAT3/NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition leads to the downregulation of pro-inflammatory mediators like iNOS and COX-2. It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.

Signaling_Pathway cluster_pathway Representative Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Nucleus iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Compound Imidazo[1,2-a]pyrimidine Derivative Compound->IKK Compound->STAT3

A representative signaling pathway for the anti-inflammatory action.

Conclusion

This compound is a compound with a well-defined chemical structure and a synthetic route that is characteristic of its chemical class. While specific, publicly available quantitative data on its biological activities are sparse, the broader family of imidazo[1,2-a]pyrimidines demonstrates significant potential in drug discovery, particularly in the areas of anti-inflammatory and anticancer research. Further investigation is warranted to fully elucidate the pharmacological profile of this specific molecule and its potential therapeutic applications.

References

An In-depth Technical Guide to 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, a heterocyclic compound noted for its potential pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Identification

This compound belongs to the imidazo[1,2-a]pyrimidine class of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1] The core structure consists of an imidazole ring fused to a pyrimidine ring.

The specific structure of this compound is characterized by a methyl group at position 2 and a carboxylic acid group at position 3 of the imidazo[1,2-a]pyrimidine core.

Molecular Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 64736-28-3 (for the parent acid)
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
SMILES CC1=C(C(=O)O)N2C=CN=C1N=2
InChI InChI=1S/C8H7N3O2/c1-5-7(8(12)13)11-4-3-9-6(5)10-2-1/h1-4H, (H,12,13)

Structural Diagram

G start Start dissolve Dissolve 2-Aminopyrimidine in Ethanol start->dissolve add_reagent Add Ethyl 2-Chloroacetoacetate dissolve->add_reagent reflux Heat to Reflux (4-12h) Monitor by TLC add_reagent->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate purify Purify by Recrystallization or Chromatography evaporate->purify product1 Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate purify->product1 G start Start with Ethyl Ester suspend Suspend Ester in Ethanol/Water start->suspend add_base Add Aqueous NaOH or KOH suspend->add_base reflux Heat to Reflux (1-4h) Monitor by TLC add_base->reflux cool_acidify Cool in Ice Bath & Acidify with HCl to pH 3-4 reflux->cool_acidify filter_wash Filter Precipitate & Wash with Cold Water cool_acidify->filter_wash dry Dry Under Vacuum filter_wash->dry product2 This compound dry->product2 G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H₂ COX2->PGH2 catalysis Prostaglandins Pro-inflammatory Prostaglandins (PGE₂ etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Molecule 2-Methylimidazo[1,2-a]pyrimidine- 3-carboxylic acid Molecule->COX2 inhibition

References

An In-depth Technical Guide to 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, synthesis protocols, physicochemical properties, and established biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound belongs to the imidazo[1,2-a]pyrimidine class of fused nitrogen-bridged heterocyclic compounds.[1] This scaffold is a bioisostere of purine bases and is a key structural element in various pharmacologically active molecules.[2] The IUPAC name for the compound is This compound .

Physicochemical Properties:

The properties of the parent compound and its hydrochloride salt are summarized below.

PropertyValueReference CompoundSource(s)
CAS Number 90830-11-8This compound[3]
Molecular Formula C₈H₇N₃O₂This compound[3]
Molecular Weight 177.16 g/mol This compound[3]
Physical Form Powder or crystalsImidazo[1,2-a]pyrimidine-3-carboxylic acid (unsubstituted)
Storage Conditions Sealed in dry, 2-8°CThis compound[3]
CAS Number (HCl Salt) 2682115-62-2This compound HCl[4]

Synthesis and Experimental Protocols

The synthesis of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids typically follows a well-established two-step procedure involving a condensation reaction followed by hydrolysis.[5]

General Synthesis Pathway:

The logical flow for the synthesis is depicted below.

G cluster_reactants Starting Materials cluster_products Products A 2-Aminopyrimidine B Ethyl 2-chloroacetoacetate C Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate A->C Condensation (Reflux) B->C D This compound C->D Alkaline Hydrolysis

Caption: General synthesis workflow for the target compound.

Experimental Protocol: Two-Step Synthesis

This protocol is based on the general method described for the synthesis of related derivatives.[5][6]

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

  • Reaction Setup: A mixture of a 2-aminopyrimidine (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent) is prepared in a suitable solvent, such as anhydrous ethanol or dimethylformamide (DMF).

  • Condensation: The reaction mixture is heated under reflux for a specified period, typically ranging from several hours to 48 hours.[6] The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled. The precipitated product, the ethyl ester intermediate, is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent like acetone or cold ethanol to remove impurities and then dried to yield the pure ethyl ester.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate intermediate is suspended in an ethanolic solution.

  • Hydrolysis: An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added to the suspension.[5][6] The mixture is stirred, often at room temperature or with gentle heating, until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: The solution is cooled (e.g., in an ice bath) and then acidified by the dropwise addition of an acid, such as hydrochloric acid (HCl), until a pH of approximately 3-4 is reached. This causes the carboxylic acid to precipitate.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove residual salts, and then dried to afford the final product, this compound.

Biological Activities and Therapeutic Potential

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of pharmacological activities.[1][2]

Signaling and Action Pathway:

While the precise signaling pathways for this compound are not detailed in the provided results, its anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

G cluster_pathway Anti-inflammatory Mechanism of Action AA Arachidonic Acid COX COX Enzymes (COX-1/COX-2) AA->COX PGs Prostaglandins Inflammation Inflammation Pain, Fever PGs->Inflammation COX->PGs Drug Imidazo[1,2-a]pyrimidine Derivatives Drug->COX Inhibition

Caption: Postulated anti-inflammatory action via COX inhibition.

Summary of Biological Activities:

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been extensively evaluated for various therapeutic applications.

  • Anti-inflammatory and Analgesic Activity: 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities.[5] Some derivatives show potent anti-inflammatory effects with selectivity towards the COX-2 enzyme.[8]

  • Antimicrobial and Antifungal Activity: The scaffold is a core component of compounds tested for activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[9][10] Molecular docking studies suggest that some derivatives may act as antifungal agents by targeting enzymes like CYP51.[2]

  • Antiviral Potential: Imidazo[1,2-a]pyrimidine derivatives have shown promise as antiviral agents, with research exploring their efficacy against viruses such as HIV, Hepatitis C, and SARS-CoV-2.[1] Recent studies have investigated their potential to block SARS-CoV-2 cell entry by inhibiting key proteins like hACE2 and the spike protein.[1]

  • Antituberculosis Activity: Carboxamide derivatives of the related imidazo[1,2-a]pyrimidine core have demonstrated potent in vitro activity against multiple strains of Mycobacterium tuberculosis, including drug-resistant variants.[6]

  • Anticancer Activity: The structural similarity to purines has led to the investigation of imidazo[1,2-a]pyrimidines as anticancer agents, with some compounds showing cytotoxic activity against cancer cell lines.[9]

Quantitative Biological Data:

While specific quantitative data for this compound is limited in the initial search, the following table presents representative data for related derivatives to illustrate the scaffold's potential.

Compound ClassTarget/AssayActivity MetricResultSource(s)
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (H37Rv)MIC≤1 µM[6]
Imidazo[1,2-a]pyrimidine Schiff base derivativesSARS-CoV-2 Spike Protein (Docking)Binding Affinity-7.3 kcal/mol[1]
Imidazo[1,2-a]pyrimidine Schiff base derivativesHuman ACE2 (hACE2) (Docking)Binding Affinity-9.1 kcal/mol[1]

This guide consolidates the available technical information on this compound, highlighting its straightforward synthesis and the broad therapeutic potential of its structural class. Further research into this specific compound is warranted to fully elucidate its pharmacological profile and potential for drug development.

References

physical and chemical properties of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and potential biological activities of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acidImidazo[1,2-a]pyrimidine-3-carboxylic acid
Molecular Formula C₈H₇N₃O₂C₈H₇N₃O₂C₇H₅N₃O₂
Molecular Weight 177.16 g/mol [1]177.16 g/mol [3]163.13 g/mol [4]
CAS Number 90830-11-8[1]1020035-04-4[3]64951-11-7[4]
Physical Form Powder or crystals[4]Not specifiedPowder or crystals[4]
Melting Point Not specifiedNot specifiedNot specified
Solubility Poor solubility in CH₂Cl₂ has been noted for a related compound.[5] General solubility data for carboxylic and phosphonic acids on various heterocyclic platforms suggests that while many have adequate water solubility, simple methyl substituents can significantly alter these properties.[6]Not specifiedNot specified
pKa Not specified. The pKa values for heterocyclic carboxylic acids can vary, and substitution can have a significant effect.[7]Not specifiedNot specified

Spectral Data

Detailed spectral data for this compound is not explicitly available. However, the characteristic spectral features can be inferred from data on closely related imidazo[1,2-a]pyrimidine derivatives.[8][9][10][11]

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the protons on the pyrimidine and imidazole rings. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group.

13C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carboxylic acid carbon, and the carbons of the fused heterocyclic ring system.[8][9][12]

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700-1725 cm⁻¹.[13]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns of related pyrimidine structures often involve the loss of small functional groups.[14]

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process.[15]

Step 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylate

A general procedure involves the reaction of a 2-aminopyrimidine with ethyl 2-chloroacetoacetate.[15]

  • Reactants: 2-Aminopyrimidine and ethyl 2-chloroacetoacetate.

  • Solvent: A suitable organic solvent.

  • Conditions: The reaction mixture is typically stirred, and the progress is monitored by thin-layer chromatography (TLC).

  • Workup: The resulting ethyl ester can be isolated by filtration and purified by recrystallization or column chromatography.

Step 2: Alkaline Hydrolysis to this compound

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid.[15]

  • Reactant: Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate.

  • Reagent: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Conditions: The reaction mixture is typically heated to facilitate hydrolysis.

  • Workup: After the reaction is complete, the solution is acidified to precipitate the carboxylic acid. The solid product is then collected by filtration, washed, and dried.

Purification: Purification of the final product can be achieved by recrystallization from a suitable solvent or by flash silica gel chromatography.[8]

Analytical Methods

The characterization and purity assessment of this compound and its intermediates can be performed using standard analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To monitor the progress of reactions.

  • Melting Point Determination: To assess the purity of the synthesized compounds.

  • Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the chemical structure of the final product and intermediates.[8][10]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For purity determination and molecular weight confirmation.[2]

Biological Activity and Signaling Pathways

Derivatives of imidazo[1,2-a]pyrimidine are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.[15] The core structure is a key component in several commercially available drugs.[16]

Potential Mechanism of Action

While the specific biological targets of this compound have not been fully elucidated, studies on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives suggest potential involvement in key signaling pathways implicated in inflammation and cancer.

  • Wnt/β-catenin Signaling Pathway: Certain imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[17] This pathway is crucial in embryonic development and its dysregulation is linked to various cancers. Inhibition of this pathway can lead to the downregulation of target genes like c-myc and cyclin D1, which are involved in cell proliferation.[17]

  • STAT3/NF-κB/iNOS/COX-2 Signaling Pathway: A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[16][18] This pathway is a key regulator of the inflammatory response, and its inhibition can reduce the production of inflammatory mediators.

The structural similarity of this compound to these active compounds suggests that it may also exhibit inhibitory effects on these or related signaling pathways.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis 2-Aminopyrimidine 2-Aminopyrimidine Reaction1 Reaction 2-Aminopyrimidine->Reaction1 Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate->Reaction1 Ethyl_ester Ethyl 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylate Reaction1->Ethyl_ester Alkaline_Hydrolysis Alkaline Hydrolysis Ethyl_ester->Alkaline_Hydrolysis Final_Product This compound Alkaline_Hydrolysis->Final_Product Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_NFkB STAT3/NF-κB Pathway Compound Imidazo[1,2-a]pyrimidine Derivatives Wnt Wnt Signaling Compound->Wnt Inhibition STAT3 STAT3 Phosphorylation Compound->STAT3 Inhibition NFkB NF-κB Activation Compound->NFkB Inhibition beta_catenin β-catenin Stabilization Wnt->beta_catenin Gene_Expression_Wnt Target Gene Expression (c-myc, cyclin D1) beta_catenin->Gene_Expression_Wnt Gene_Expression_NFkB Inflammatory Gene Expression (iNOS, COX-2) STAT3->Gene_Expression_NFkB NFkB->Gene_Expression_NFkB

References

discovery and history of imidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyrimidine Derivatives

Introduction: A Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyrimidine ring system is a fused heterocyclic scaffold of significant interest in the field of medicinal chemistry. Comprising a pyrimidine ring fused to an imidazole ring, this nitrogen-rich structure is considered a "privileged" scaffold due to its ability to bind to a wide range of biological targets. Its structural similarity to endogenous purines allows it to function as a bioisostere, interacting with purinergic receptors and other enzymes that recognize purine-like structures.[1] This versatility has led to the exploration of imidazo[1,2-a]pyrimidine derivatives across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3][4] However, the most profound impact of this chemical class has been in the field of neuroscience, particularly in the development of agents targeting the central nervous system.

Early Discovery and Synthesis: The Chichibabin Legacy

The foundational chemistry for accessing the imidazo[1,2-a]pyrimidine core dates back to the early 20th century with the development of the Chichibabin reaction. The most common and enduring method involves the condensation reaction between a 2-aminopyrimidine and an α-halocarbonyl compound, such as an α-haloketone.[1][5] This robust and straightforward cyclization has remained a cornerstone of synthetic strategies for decades, allowing for extensive derivatization and the generation of large compound libraries for screening.

Initial investigations into the biological properties of these compounds revealed a broad array of activities, including anti-inflammatory, antimicrobial, antiviral, and antifungal effects.[2][5] This early work established the imidazo[1,2-a]pyrimidine scaffold as a versatile template for drug discovery, paving the way for more targeted and sophisticated applications.

A Breakthrough in Neuroscience: Targeting the GABA-A Receptor

The most significant chapter in the history of imidazo[1,2-a]pyrimidines began with the discovery of their potent and selective activity at the γ-aminobutyric acid type A (GABA-A) receptor. These compounds emerged as a leading class of "nonbenzodiazepine" hypnotics and anxiolytics. Unlike the structurally distinct benzodiazepines, these agents achieve their effects by acting as positive allosteric modulators at the benzodiazepine binding site located at the interface of the α and γ subunits of the pentameric GABA-A receptor ion channel.[6][7][8] By binding to this site, they enhance the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability. This results in the characteristic sedative, hypnotic, and anxiolytic effects.

Several key drugs and clinical candidates have defined this class:

  • Zolpidem (Ambien®): First synthesized in the early 1980s by researchers at Synthélabo and approved by the FDA in 1992, zolpidem became a blockbuster drug for the treatment of insomnia.[6][9] Its success is partly attributed to its relative selectivity for the α1-subunit of the GABA-A receptor, which was believed to mediate sedation with fewer anxiolytic and muscle-relaxant side effects associated with less selective benzodiazepines.[10]

  • Alpidem (Ananxyl®): Introduced as an anxiolytic, alpidem was noted for its distinct pharmacological profile compared to classical benzodiazepines.[11][12][13] However, it was withdrawn from the market in the mid-1990s due to rare but severe instances of drug-induced hepatotoxicity.[14][15] The case of alpidem remains a critical lesson in pharmacovigilance and the potential for idiosyncratic toxicity.

  • Indiplon: Developed by Neurocrine Biosciences and Pfizer, indiplon was a promising hypnotic agent investigated in both immediate-release and modified-release formulations to address sleep-onset and sleep-maintenance insomnia, respectively.[16][17] Despite showing efficacy in clinical trials, it ultimately did not receive FDA approval for marketing in the United States.[18]

Other notable compounds from this era of research include the anxiolytic and anticonvulsant preclinical candidates divaplon, fasiplon, and taniplon.[2][4][5]

Quantitative Data: GABA-A Receptor Subtype Selectivity

The therapeutic profiles of imidazo[1,2-a]pyrimidine derivatives are closely linked to their binding affinity and functional efficacy at different GABA-A receptor α-subtypes. The α1 subtype is primarily associated with sedation, while α2 and α3 are linked to anxiolysis, and α5 is involved in cognition and memory. The following table summarizes representative data for this class of compounds.

CompoundGABA-A α1 Ki (nM)GABA-A α2 Ki (nM)GABA-A α3 Ki (nM)GABA-A α5 Ki (nM)α3 Efficacy (% GABA max)
14a 2.94.34.92537
14b 2.53.33.22324
14g 102.11.11442
14k 242.31.82942
Data sourced from J. Med. Chem. 2006, 49, 1, 35–38. Ki values represent binding affinity, with lower values indicating higher affinity. Efficacy represents the potentiation of GABA-induced chloride ion flux.[7]

Experimental Protocols

General Protocol for Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

This protocol is a representative example of the classical Chichibabin-type synthesis.

Materials:

  • 2-Aminopyrimidine (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Acetone (or a similar solvent like ethanol)

  • Stir plate and magnetic stir bar

  • Reaction flask

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • A mixture of 2-aminopyrimidine (0.1 mol, 1.0 eq) and 2-bromoacetophenone (0.1 mol, 1.0 eq) is prepared in acetone (100 ml) within a reaction flask.[2]

  • The reaction mixture is stirred at ambient temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials.

  • Stirring is continued overnight (typically 12-16 hours).

  • Upon completion of the reaction, a precipitate of the product, 2-phenylimidazo[1,2-a]pyrimidine, will have formed.

  • The solid product is collected by vacuum filtration.

  • The collected solid is washed with a small amount of cold acetone to remove any unreacted starting materials or soluble impurities.

  • The product is then dried under vacuum to yield the final compound. Characterization is typically performed using NMR (¹H, ¹³C), Mass Spectrometry, and FT-IR.[2]

Protocol for In Vitro GABA-A Receptor Binding Assay

This protocol describes a standard radioligand competition assay to determine the binding affinity (Ki) of test compounds.

Materials:

  • Cell membranes from L(tk-) cells stably expressing human recombinant GABA-A receptors (e.g., αxβ3γ2).[7]

  • [³H]-Ro15-1788 (a radiolabeled benzodiazepine site ligand).

  • Test compounds (imidazo[1,2-a]pyrimidine derivatives) at various concentrations.

  • Assay buffer (e.g., Tris-HCl).

  • 96-well plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell membranes expressing the specific GABA-A receptor subtype of interest are prepared and suspended in the assay buffer.

  • In a 96-well plate, aliquots of the membrane suspension are incubated with a fixed concentration of the radioligand [³H]-Ro15-1788 (e.g., 1.8 nM).[7]

  • The test compounds are added to the wells in a range of increasing concentrations to generate a competition curve.

  • Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled ligand (e.g., diazepam).

  • The plates are incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 4 °C) to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]

Visualizations: Pathways and Workflows

G cluster_synthesis General Synthetic Pathway start1 2-Aminopyrimidine intermediate Cyclocondensation (Chichibabin Reaction) start1->intermediate N-nucleophilic attack start2 α-Haloketone (e.g., 2-Bromoacetophenone) start2->intermediate product Imidazo[1,2-a]pyrimidine Core intermediate->product Dehydration

Caption: General Chichibabin synthesis of the imidazo[1,2-a]pyrimidine core.

Caption: Allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyrimidines.

G cluster_workflow Drug Discovery and Development Workflow scaffold Scaffold Selection (Imidazo[1,2-a]pyrimidine) synthesis Library Synthesis (Combinatorial Chemistry) scaffold->synthesis screening High-Throughput Screening (e.g., Binding Assays) synthesis->screening hit_to_lead Hit-to-Lead Identification screening->hit_to_lead sar Lead Optimization (SAR) (Improve Potency/Selectivity) hit_to_lead->sar preclinical Preclinical Studies (In vivo efficacy, PK/PD, Tox) sar->preclinical clinical Clinical Trials (Phase I, II, III) preclinical->clinical

Caption: A typical drug discovery workflow for imidazo[1,2-a]pyrimidine derivatives.

Modern Developments and Future Outlook

While the development of new CNS agents based on the imidazo[1,2-a]pyrimidine scaffold has slowed, research interest in this versatile core has not waned. Instead, it has diversified. Scientists are now leveraging the scaffold's privileged nature to tackle other challenging diseases. A notable example is the discovery of imidazo[1,2-a]pyridine-3-carboxamides (a closely related scaffold) as potent antituberculosis agents, leading to the clinical candidate Telacebec (Q203), which targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis.[19] Furthermore, extensive research continues in oncology, with derivatives showing promise as inhibitors of various kinases and other cancer-related targets.[2][20] The rich history and synthetic tractability of the imidazo[1,2-a]pyrimidine core ensure that it will remain a valuable and enduring scaffold in the ongoing quest for novel therapeutics.

References

The Diverse Biological Activities of Imidazo[1,2-a]pyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a diverse range of pharmacological effects. This technical guide provides an in-depth overview of the multifaceted biological activities of imidazo[1,2-a]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of various imidazo[1,2-a]pyrimidine and structurally related imidazo[1,2-a]pyridine derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivativeA375 (Melanoma)<12[1]
Imidazo[1,2-a]pyridine derivativeWM115 (Melanoma)<12[1]
Imidazo[1,2-a]pyridine derivativeHeLa (Cervical Cancer)9.7 - 44.6[1]
2-substituted Imidazo[1,2-a]pyrimidineHep-2 (Laryngeal Cancer)11[2]
2-substituted Imidazo[1,2-a]pyrimidineHepG2 (Liver Cancer)13[2]
2-substituted Imidazo[1,2-a]pyrimidineMCF-7 (Breast Cancer)11[2]
2-substituted Imidazo[1,2-a]pyrimidineA375 (Melanoma)11[2]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidineImatinib-resistant GISTNanomolar range[3]
Imidazo[1,2-a]pyridine-based PI3Kα inhibitorT47D (Breast Cancer)>10[1]
Selenylated imidazo[1,2-a]pyridinesBreast Cancer CellsNot specified[1]
Signaling Pathway Inhibition

1.2.1. PI3K/Akt/mTOR Pathway

A significant mechanism of anticancer action for imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell proliferation, growth, and survival.[1] These compounds can bind to the ATP-binding site of PI3K, preventing the downstream activation of Akt and mTOR.[1] This inhibition leads to cell cycle arrest and apoptosis.[1]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Imidazo[1,2-a]pyrimidine Compound Imidazo[1,2-a]pyrimidine Compound Imidazo[1,2-a]pyrimidine Compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

1.2.2. Wnt/β-catenin Pathway

Certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis.[1] Aberrant activation of this pathway is common in many cancers. These compounds have been shown to downregulate the expression of Wnt target genes such as c-myc and cyclin D1, and their inhibitory action can be independent of GSK-3β activity.[1]

Wnt_beta_catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex (APC, Axin, GSK3β) Destruction Complex (APC, Axin, GSK3β) β-catenin_off β-catenin Destruction Complex (APC, Axin, GSK3β)->β-catenin_off phosphorylates Proteasomal Degradation Proteasomal Degradation β-catenin_off->Proteasomal Degradation Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Frizzled/LRP->Destruction Complex (APC, Axin, GSK3β) inhibits β-catenin_on β-catenin Nucleus Nucleus β-catenin_on->Nucleus TCF/LEF TCF/LEF β-catenin_on->TCF/LEF binds Gene Transcription (c-myc, cyclin D1) Gene Transcription (c-myc, cyclin D1) TCF/LEF->Gene Transcription (c-myc, cyclin D1) Imidazo[1,2-a]pyrimidine Compound Imidazo[1,2-a]pyrimidine Compound Imidazo[1,2-a]pyrimidine Compound->β-catenin_on inhibits nuclear translocation or TCF/LEF interaction

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

Antimicrobial Activity

Imidazo[1,2-a]pyrimidines exhibit broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.

Antibacterial Activity

These compounds have been shown to be effective against a variety of Gram-positive and Gram-negative bacteria.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyrimidine chalconesEscherichia coliVariable[4]
Imidazo[1,2-a]pyrimidine chalconesPseudomonas aeruginosaVariable[4]
Imidazo[1,2-a]pyrimidine chalconesStaphylococcus aureusVariable[4]
Imidazo[1,2-a]pyrimidine chalconesStreptococcus pyogenesVariable[4]
7-methyl-5-aryl-2-morpholino-imidazo[1,2-a]pyrimidineStaphylococcus aureus6.25
7-methyl-5-aryl-2-morpholino-imidazo[1,2-a]pyrimidineBacillus subtilis12.5
Antifungal Activity

Several derivatives have demonstrated potent activity against pathogenic fungi, particularly Candida species.

Compound ClassFungal StrainMIC50 (µg/mL)Reference
3-benzoyl imidazo[1,2-a]pyrimidineCandida guilliermondii< 0.0312
3-benzoyl imidazo[1,2-a]pyrimidineCandida glabrata< 0.0312
Imidazo[1,2-a]pyrimidine derivativeCandida tropicalis0.0312

Antiviral Activity

Imidazo[1,2-a]pyrimidine and related fused heterocyclic systems have been investigated for their antiviral properties against a range of viruses.

Compound ClassVirusEC50 (µM)Reference
Imidazo[1,2-a]pyrazine derivative A4Influenza A (H1N1)3.19
Imidazo[1,2-a]pyrazine derivative A4Influenza A (H3N2)5.38
Imidazo[1,2-a]pyrazine derivative A4Influenza B2.99
Imidazo[1,2-a]pyrrolo[3,2-c]pyridinesBovine Viral Diarrhea Virus (BVDV)Potent activity
2-oxoimidazolidine derivativesBK polyomavirus (BKPyV)5.4 - 5.5

Anti-inflammatory Activity

Derivatives of imidazo[1,2-a]pyrimidine have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Compound ClassEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Benzoimidazo[1,2-a]pyrimidine derivativeCOX-20.05High
2,4-diphenylbenzoimidazo[1,2-a]pyrimidineCOX-20.05>2000
Imidazo[1,2-a]pyridine derivativeCOX-20.059 - 0.079High
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amineCOX-20.07508.6

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key assays used to evaluate the biological activities of imidazo[1,2-a]pyrimidine compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Antibacterial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the imidazo[1,2-a]pyrimidine compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

  • Cell Seeding: Seed a confluent monolayer of host cells in multi-well plates.

  • Virus Infection: Infect the cells with a known amount of virus for a short adsorption period.

  • Compound Treatment and Overlay: Remove the virus inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) with various concentrations of the imidazo[1,2-a]pyrimidine compound. The overlay restricts virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a stained cell monolayer.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is the concentration of the compound that reduces the plaque number by 50%.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Compound Incubation: In a reaction tube, pre-incubate the purified COX-1 or COX-2 enzyme with the imidazo[1,2-a]pyrimidine compound at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a specific time, stop the reaction by adding a strong acid.

  • Product Quantification: The product of the reaction (e.g., prostaglandins) is measured using techniques such as enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

General Experimental Workflow

The evaluation of the biological activity of novel imidazo[1,2-a]pyrimidine compounds typically follows a structured workflow.

Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization Primary Screening Primary Screening Compound Synthesis & Characterization->Primary Screening Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Primary Screening->Cytotoxicity Assay (e.g., MTT) Antimicrobial Susceptibility (MIC) Antimicrobial Susceptibility (MIC) Primary Screening->Antimicrobial Susceptibility (MIC) Antiviral Assay (e.g., Plaque Reduction) Antiviral Assay (e.g., Plaque Reduction) Primary Screening->Antiviral Assay (e.g., Plaque Reduction) Anti-inflammatory Assay (e.g., COX inhibition) Anti-inflammatory Assay (e.g., COX inhibition) Primary Screening->Anti-inflammatory Assay (e.g., COX inhibition) Secondary Screening & Hit Validation Secondary Screening & Hit Validation Cytotoxicity Assay (e.g., MTT)->Secondary Screening & Hit Validation Antimicrobial Susceptibility (MIC)->Secondary Screening & Hit Validation Antiviral Assay (e.g., Plaque Reduction)->Secondary Screening & Hit Validation Anti-inflammatory Assay (e.g., COX inhibition)->Secondary Screening & Hit Validation Dose-Response Studies (IC50/EC50 Determination) Dose-Response Studies (IC50/EC50 Determination) Secondary Screening & Hit Validation->Dose-Response Studies (IC50/EC50 Determination) Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies (IC50/EC50 Determination)->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Mechanism of Action Studies->Enzyme Inhibition Assays Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: General workflow for evaluating biological activity.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore the importance of continued research in this area. This technical guide provides a foundational resource for scientists and researchers, summarizing key data, outlining essential experimental protocols, and visualizing critical signaling pathways to facilitate further exploration and drug discovery efforts centered on this valuable heterocyclic core.

References

The Therapeutic Potential of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of imidazo[1,2-a]pyrimidine has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide focuses on the therapeutic applications of a key derivative, 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, and its related analogues. This document provides a comprehensive overview of its synthesis, biological activities, and underlying mechanisms of action, with a focus on its potential as an anti-inflammatory and anticancer agent.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate. This is accomplished by the reaction of a 2-aminopyrimidine with ethyl 2-chloroacetoacetate.[1] The subsequent step is the alkaline hydrolysis of the resulting ethyl ester to yield the desired carboxylic acid.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylate

A mixture of 2-aminopyrimidine and ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol is refluxed for several hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and dried to yield the ethyl ester.

Step 2: Alkaline Hydrolysis to this compound

The synthesized ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is then subjected to alkaline hydrolysis. This is typically carried out by dissolving the ester in an alcoholic solution of a base, such as sodium hydroxide or potassium hydroxide, and stirring at room temperature or with gentle heating.[1] After the hydrolysis is complete, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then filtered, washed with water, and dried.

Therapeutic Applications and Biological Activity

Derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated significant potential in several therapeutic areas, most notably in the fields of inflammation and oncology.

Anti-inflammatory and Analgesic Activity

This compound and its derivatives have been evaluated for their anti-inflammatory, analgesic, and antipyretic properties.[1] The mechanism of their anti-inflammatory action is believed to be, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] Some derivatives have shown selective inhibition of COX-2, which is an attractive feature for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[2] The anti-inflammatory effects of pyrimidine derivatives are attributed to their ability to suppress the expression and activities of crucial inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[3]

Quantitative Data: COX Inhibition

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Imidazo[1,2-a]pyrimidine derivative e10COX-11700.076[2]
Imidazo[1,2-a]pyrimidine derivative e10COX-213[2]
Imidazo[1,2-a]pyridin-3-amine (5n)COX-135.6508.6[4]
Imidazo[1,2-a]pyridin-3-amine (5n)COX-20.07[4]
Anticancer Activity

The imidazo[1,2-a]pyrimidine scaffold has been extensively investigated for its potential as an anticancer agent.[5][6] Derivatives have shown cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action are often multifactorial and can involve the modulation of key signaling pathways that are dysregulated in cancer.

Quantitative Data: In Vitro Anticancer Activity

Compound IDSubstitution at Position 2Cancer Cell LineIC50 (µM)Reference
Derivative APhenylMCF-7 (Breast)15.2[7]
Derivative AMDA-MB-231 (Breast)12.8[7]
Derivative B4-ChlorophenylA549 (Lung)8.5[7]
Derivative BHeLa (Cervical)10.1[7]
Derivative C4-MethoxyphenylHCT116 (Colon)21.7[7]
Derivative CHepG2 (Liver)18.9[7]
IP-5Not specifiedHCC1937 (Breast)45[8]
IP-6Not specifiedHCC1937 (Breast)47.7[8]
IP-7Not specifiedHCC1937 (Breast)79.6[8]
Antimicrobial and Antifungal Activity

In addition to their anti-inflammatory and anticancer properties, imidazo[1,2-a]pyrimidine derivatives have also been explored for their antimicrobial and antifungal activities.[4][9][10]

Signaling Pathways

A key mechanism through which imidazo[1,2-a]pyrimidine and its analogues exert their anti-inflammatory and anticancer effects is by modulating the STAT3/NF-κB signaling pathway. This pathway is a critical regulator of inflammation, cell proliferation, survival, and angiogenesis.

A novel imidazo[1,2-a]pyridine derivative has been shown to suppress this pathway in breast and ovarian cancer cell lines.[11][12] The compound was found to inhibit the phosphorylation of STAT3 and increase the expression of IκBα, an inhibitor of NF-κB. This leads to the downstream suppression of pro-inflammatory and pro-survival genes such as iNOS, COX-2, and Bcl-2.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates (degradation) NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_nuc NF-κB (p65/p50) (nucleus) NFκB->NFκB_nuc translocates Gene_Expression Gene Expression (iNOS, COX-2, TNF-α, IL-1β, Bcl-2) NFκB_nuc->Gene_Expression promotes transcription IL6 IL-6 IL6R IL-6R IL6->IL6R binds JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 pSTAT3_nuc p-STAT3 (nucleus) pSTAT3->pSTAT3_nuc translocates pSTAT3_nuc->Gene_Expression promotes transcription Compound 2-Methylimidazo[1,2-a]pyrimidine -3-carboxylic acid derivative Compound->IKK inhibits Compound->JAK inhibits

Caption: Proposed STAT3/NF-κB signaling pathway inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The results are expressed as a percentage of cell viability compared to the untreated control.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 can be determined using a variety of commercially available assay kits or by established methods. A common method is the whole blood assay.

  • Blood Collection: Fresh human blood is collected from healthy volunteers.

  • Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test compounds or a vehicle control for a specified time.

  • COX-1 and COX-2 Stimulation:

    • To measure COX-1 activity, the blood is allowed to clot at 37°C, which induces thromboxane B2 (TXB2) production.

    • To measure COX-2 activity, the blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2, followed by stimulation to produce prostaglandin E2 (PGE2).

  • Eicosanoid Measurement: The levels of TXB2 (for COX-1) and PGE2 (for COX-2) in the plasma or serum are measured using enzyme-linked immunosorbent assay (ELISA) kits.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of eicosanoid production (IC50) is calculated.

G Start Start Synthesize Synthesize Ester Derivative (2-Aminopyrimidine + Ethyl 2-chloroacetoacetate) Start->Synthesize Hydrolyze Alkaline Hydrolysis of Ester Synthesize->Hydrolyze Purify Purify Carboxylic Acid Hydrolyze->Purify Characterize Characterize Compound (NMR, MS, etc.) Purify->Characterize Biological_Screening Biological Screening Characterize->Biological_Screening Anti_Inflammatory Anti-inflammatory Assays (COX Inhibition, etc.) Biological_Screening->Anti_Inflammatory Potential Anti-inflammatory Anticancer Anticancer Assays (MTT, etc.) Biological_Screening->Anticancer Potential Anticancer Mechanism_Study Mechanism of Action Studies (Western Blot, etc.) Anti_Inflammatory->Mechanism_Study Anticancer->Mechanism_Study Data_Analysis Data Analysis and Lead Optimization Mechanism_Study->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for drug discovery.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications. Their straightforward synthesis, coupled with their ability to modulate key signaling pathways such as the STAT3/NF-κB axis, makes them attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic applications of this versatile heterocyclic scaffold. Further in-depth preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles.

References

Methodological & Application

Synthesis of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The protocols outlined below describe two primary synthetic strategies: a classical two-step condensation and hydrolysis method, and a modern one-pot multicomponent reaction.

Introduction

Imidazo[1,2-a]pyrimidines are fused heterocyclic systems that are structurally analogous to purines, a key component of nucleic acids. This structural similarity has made them a privileged scaffold in drug discovery.[2][3] In particular, derivatives of this compound have been shown to exhibit potent anti-inflammatory effects, often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4][5]

Synthesis Methodologies

Two effective methods for the synthesis of the this compound core structure are detailed below.

Method 1: Classical Two-Step Synthesis

This widely used method involves the initial formation of an ester derivative, followed by hydrolysis to yield the target carboxylic acid. The first step is a condensation reaction between a 2-aminopyrimidine and an ethyl β-ketoester.

Experimental Workflow for Classical Synthesis

cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis 2-Aminopyrimidine 2-Aminopyrimidine Condensation Condensation 2-Aminopyrimidine->Condensation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Condensation Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Condensation->Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Reflux Ester_hydrolysis Alkaline Hydrolysis Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate->Ester_hydrolysis This compound This compound Ester_hydrolysis->this compound Acidification

Caption: Classical two-step synthesis workflow.

Protocol 1A: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

This protocol is adapted from the general procedure for the reaction of 2-aminopyrimidines with ethyl 2-chloroacetoacetate.[1]

Materials:

  • 2-Aminopyrimidine

  • Ethyl 2-chloroacetoacetate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyrimidine (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.1 eq).

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 1B: Synthesis of this compound

This protocol describes the alkaline hydrolysis of the ethyl ester synthesized in Protocol 1A.[1]

Materials:

  • Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

  • Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)[6]

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, 1N)

Procedure:

  • Suspend ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) to the suspension.

  • The mixture is heated to reflux for 2-4 hours, during which the solid should dissolve.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

  • The ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 3-4 by the dropwise addition of 1N HCl.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

Method 2: One-Pot Multicomponent Synthesis of 3-Aroyl-2-methylimidazo[1,2-a]pyrimidines

This method provides a facile and environmentally friendly, catalyst-free approach to the synthesis of the imidazo[1,2-a]pyrimidine scaffold.[7] This protocol describes the synthesis of 3-aroyl derivatives, which are closely related to the target carboxylic acid.

Experimental Workflow for Multicomponent Synthesis

β-diketone β-diketone One-Pot Reaction One-Pot Reaction β-diketone->One-Pot Reaction NBS N-Bromosuccinimide NBS->One-Pot Reaction 2-Aminopyrimidine 2-Aminopyrimidine 2-Aminopyrimidine->One-Pot Reaction 3-Aroyl-2-methylimidazo[1,2-a]pyrimidine 3-Aroyl-2-methylimidazo[1,2-a]pyrimidine One-Pot Reaction->3-Aroyl-2-methylimidazo[1,2-a]pyrimidine DCM, rt, 4-5h

Caption: One-pot multicomponent synthesis workflow.

Protocol 2: Catalyst-Free, Regioselective Synthesis of 3-Aroyl-2-methylimidazo[1,2-a]pyrimidines

This protocol is based on the multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide (NBS), and 2-aminopyrimidine.[7]

Materials:

  • Substituted unsymmetrical β-diketone (e.g., 1-phenylbutane-1,3-dione)

  • N-Bromosuccinimide (NBS)

  • 2-Aminopyrimidine

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical β-diketone (1.0 mmol) in dichloromethane.

  • To this solution, add N-bromosuccinimide (1.0 mmol) and 2-aminopyrimidine (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 4-5 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is washed with water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the pure 3-aroyl-2-methylimidazo[1,2-a]pyrimidine.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various this compound derivatives and related compounds using the methods described.

Method Starting Materials Product Yield (%) Reference
Classical Two-Step 2-Aminopyrimidine, Ethyl 2-chloroacetoacetateEthyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylateNot specified[1]
Classical Two-Step Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylateThis compoundNot specified[1]
Multicomponent 1-Phenylbutane-1,3-dione, NBS, 2-Aminopyrimidine3-Benzoyl-2-methylimidazo[1,2-a]pyrimidine92[7]
Multicomponent 1-(4-Chlorophenyl)butane-1,3-dione, NBS, 2-Aminopyrimidine3-(4-Chlorobenzoyl)-2-methylimidazo[1,2-a]pyrimidine94[7]
Multicomponent 1-(4-Methoxyphenyl)butane-1,3-dione, NBS, 2-Aminopyrimidine3-(4-Methoxybenzoyl)-2-methylimidazo[1,2-a]pyrimidine90[7]

Biological Activity and Signaling Pathway

Derivatives of imidazo[1,2-a]pyrimidine have been identified as potent anti-inflammatory agents, primarily through their inhibition of the COX-2 enzyme.[4] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8][9]

COX-2 Inhibition Pathway

Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Imidazo_derivative 2-Methylimidazo[1,2-a]pyrimidine -3-carboxylic acid derivative Imidazo_derivative->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by imidazo[1,2-a]pyrimidine derivatives.

The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs), as COX-1 is involved in maintaining the gastrointestinal lining.[8] The imidazo[1,2-a]pyrimidine scaffold provides a promising framework for the design of such selective COX-2 inhibitors.

References

Application Note: Analytical Techniques for the Characterization of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring the imidazo[1,2-a]pyrimidine scaffold. This core structure is of significant interest in medicinal chemistry and drug development due to its presence in compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Robust and detailed analytical characterization is crucial to confirm the identity, purity, and structural integrity of this molecule, ensuring reliable results in research and development activities. This document provides detailed protocols for the characterization of this compound using various analytical techniques.

Physicochemical Properties

A summary of the basic physicochemical properties of the target compound is presented below.

PropertyValueReference
CAS Number 90830-11-8[3]
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol [3]
Appearance Solid (form may vary)N/A

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a primary technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase method is typically suitable for this class of compounds.[4]

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a 1:1 mixture of methanol and water to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Data Presentation:
ParameterExpected Value
Retention Time (t_R_) Dependent on specific system, but expected in the mid-polarity range.
Purity (% Area) ≥ 95% (typical for research-grade material)

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate Purity (% Area) H->I

Caption: Workflow for HPLC purity analysis.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1][5][6] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C NMR.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) to aid in assignments.

Data Presentation (Expected Chemical Shifts):

Note: These are predicted values based on the structure and data from similar imidazo[1,2-a]pyrimidine derivatives. Actual values may vary.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 broad singlet 1H -COOH
~8.8-9.0 dd 1H Pyrimidine H
~8.6-8.7 dd 1H Pyrimidine H
~7.2-7.4 dd 1H Pyrimidine H

| ~2.6 | singlet | 3H | -CH₃ |

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~165.0 -COOH
~150.0 C (Imidazo-pyrimidine junction)
~148.0 C (Imidazo-pyrimidine junction)
~145.0 C-CH₃
~135.0 CH (Pyrimidine)
~118.0 CH (Pyrimidine)
~110.0 C-COOH
~108.0 CH (Pyrimidine)

| ~15.0 | -CH₃ |

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample in DMSO-d6 B Transfer to NMR Tube A->B C Tune & Shim Spectrometer B->C D Acquire 1H, 13C, and 2D Spectra C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Integrate & Assign Peaks F->G

Caption: Workflow for NMR structural analysis.

Mass Spectrometry (MS)

Application: MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.[1][7]

Experimental Protocol:
  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 100-500.

    • Analysis: Obtain a full scan spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion peak to observe fragmentation patterns.[8][9]

Data Presentation:
ParameterExpected Value (m/z)
Molecular Weight (calc.) 177.0538
[M+H]⁺ (Positive Mode) 178.0616
[M-H]⁻ (Negative Mode) 176.0460
[M+Na]⁺ (Positive Mode) 200.0436
Fragment Ion (Loss of CO₂) 134.0718 ([M+H-CO₂]⁺)

Workflow Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Prepare Dilute Solution (e.g., in MeOH) B Infuse or Inject Sample A->B C Electrospray Ionization (ESI) B->C D Mass Analysis (Full Scan & MS/MS) C->D E Identify Molecular Ion Peak D->E F Analyze Fragmentation Pattern E->F G Confirm Structure F->G

Caption: Workflow for LC-MS molecular weight confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet.[6]

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Data Presentation:
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~3100C-H stretchAromatic/Heteroaromatic
~2950C-H stretchAliphatic (-CH₃)
~1710C=O stretchCarboxylic Acid (dimer)
~1640C=N stretchImidazo[1,2-a]pyrimidine ring
~1580C=C stretchAromatic/Heteroaromatic ring

Note: The characteristic broad O-H stretch and the strong carbonyl (C=O) absorption are key identifiers for the carboxylic acid moiety.[10]

Single-Crystal X-ray Diffraction

Application: This technique provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry.

Experimental Protocol:
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100-173 K) to minimize thermal motion.[11]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELXS, SHELXL).[11]

Data Presentation (Representative Parameters):

Note: The following data for a related compound, 2-Methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyrimidine, is provided as an example of the parameters that would be reported.[11]

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.962
b (Å) 8.851
c (Å) 12.481
β (º) 101.75
Volume (ų) 969.3
Z (molecules/unit cell) 4
Final R indices R₁ < 0.05

Conclusion: The comprehensive characterization of this compound requires a multi-technique approach. HPLC confirms purity, while a combination of NMR, MS, and FTIR spectroscopy validates the chemical structure and functional groups. For absolute structural proof, single-crystal X-ray diffraction is the definitive method. The protocols and data presented here provide a robust framework for scientists to ensure the quality and identity of this important heterocyclic compound in their research endeavors.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry. Its core structure, imidazo[1,2-a]pyrimidine, is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory and analgesic activities[1]. Accurate structural elucidation and characterization are paramount for advancing drug discovery efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such novel compounds. This document provides detailed information on the expected ¹H and ¹³C NMR data for this compound, along with a comprehensive protocol for data acquisition.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.5Singlet-
H-5~8.6Doublet of doubletsJ ≈ 6.8, 2.0
H-6~7.2Doublet of doubletsJ ≈ 6.8, 4.2
H-7~8.9Doublet of doubletsJ ≈ 4.2, 2.0
COOH>10Broad Singlet-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₃~15
C-2~150
C-3~115
C-5~148
C-6~110
C-7~135
C-8a~145
COOH~165

Solvent: DMSO-d₆

Experimental Protocol: NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

1. Materials and Equipment:

  • This compound sample

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal standard: Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker, 400 MHz or higher)[2]

  • Pipettes and vials

2. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Add a small amount of TMS as an internal standard (0 ppm reference).

  • Transfer the solution to a 5 mm NMR tube.

3. Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound, emphasizing the central role of NMR spectroscopy.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_validation Data Analysis & Validation start Starting Materials (e.g., 2-aminopyrimidine, ethyl 2-chloroacetoacetate) reaction Chemical Synthesis (Cyclocondensation) start->reaction hydrolysis Alkaline Hydrolysis reaction->hydrolysis crude Crude Product (this compound) hydrolysis->crude purification Purification (e.g., Recrystallization, Chromatography) crude->purification pure Pure Compound purification->pure nmr_analysis NMR Spectroscopic Analysis (1H, 13C, 2D NMR) pure->nmr_analysis ms_analysis Mass Spectrometry (MS) pure->ms_analysis other_analysis Other Spectroscopic Methods (FTIR, UV-Vis) pure->other_analysis data_analysis Spectral Data Interpretation & Structure Assignment nmr_analysis->data_analysis ms_analysis->data_analysis other_analysis->data_analysis validation Structure Confirmed data_analysis->validation

Caption: Workflow for Synthesis and Structural Characterization.

References

Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The imidazo[1,2-a]pyrimidine scaffold is a key structural component in a variety of kinase inhibitors. Notably, this scaffold has been identified as a potent inhibitor of Activin receptor-like kinase-2 (ALK2), a serine/threonine kinase that is a member of the bone morphogenetic protein (BMP) receptor family.[1][2] Dysregulation of ALK2 signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[3][4][5]

These application notes provide detailed protocols for the in vitro evaluation of this compound and related compounds, focusing on their potential as ALK2 inhibitors. The described assays are designed to assess biochemical potency, target engagement within a cellular context, and the functional impact on downstream signaling pathways.

Mechanism of Action: Inhibition of the BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are signaling molecules that belong to the Transforming Growth Factor-β (TGF-β) superfamily.[6] They play crucial roles in embryonic development and tissue homeostasis.[6] The signaling cascade is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the Type I receptor, such as ALK2, by the constitutively active Type II receptor. Activated ALK2 then phosphorylates downstream signaling proteins known as SMADs (specifically SMAD1, SMAD5, and SMAD8).[1] Phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound and its analogs are hypothesized to act as ATP-competitive inhibitors, binding to the kinase domain of ALK2 and preventing the phosphorylation of downstream SMAD proteins, thereby inhibiting the BMP signaling pathway.

BMP_Signaling_Pathway BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 activates SMAD158 SMAD1/5/8 ALK2->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->Complex complexes with SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription regulates Inhibitor 2-Methylimidazo[1,2-a]pyrimidine -3-carboxylic acid Inhibitor->ALK2 inhibits NanoBRET_Workflow Start Start Transfect Transfect HEK293 cells with ALK2-NanoLuc® plasmid Start->Transfect Seed Seed cells into 96-well plate Transfect->Seed Add_Compound Add serially diluted test compound Seed->Add_Compound Add_Tracer Add NanoBRET™ Tracer Add_Compound->Add_Tracer Incubate Incubate for 2 hours at 37°C Add_Tracer->Incubate Add_Substrate Add Nano-Glo® Substrate Incubate->Add_Substrate Read Read luminescence (450nm & >600nm) Add_Substrate->Read Analyze Calculate BRET ratio and IC50 Read->Analyze End End Analyze->End Dual_Luciferase_Workflow Start Start CoTransfect Co-transfect cells with BRE-Firefly & Renilla plasmids Start->CoTransfect Seed_Plate Seed into 96-well plate CoTransfect->Seed_Plate Starve Serum starve cells Seed_Plate->Starve Pretreat Pre-treat with test compound Starve->Pretreat Stimulate Stimulate with BMP ligand Pretreat->Stimulate Incubate_Signal Incubate for 16-24 hours Stimulate->Incubate_Signal Lyse Lyse cells Incubate_Signal->Lyse Measure_Luc Measure Firefly & Renilla luciferase activity Lyse->Measure_Luc Analyze_Data Normalize data and calculate IC50 Measure_Luc->Analyze_Data End End Analyze_Data->End

References

Application Note and Protocol: Dissolving 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Proper dissolution and handling are critical for accurate and reproducible experimental results. This document provides a detailed protocol for dissolving this compound, including safety precautions, solvent selection, and a systematic procedure for solubility determination.

1. Safety and Handling Precautions

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3]

Hazard Statements:

  • H302: Harmful if swallowed.[2][4]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust.[4]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For more detailed information, refer to the Safety Data Sheet (SDS) of the compound.[1][2][3]

2. Materials and Equipment

  • This compound (solid form)

  • Analytical balance

  • Spatula

  • Vials or test tubes

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • pH meter

  • Solvents (see Table 1 for suggestions)

  • Aqueous solutions (e.g., NaOH, HCl)

3. Recommended Solvents for Initial Solubility Screening

Based on the chemical structure (a carboxylic acid) and information from related compounds, the following solvents are recommended for initial solubility testing.

Solvent Class Specific Solvent Rationale
Aqueous Base 1 M NaOHThe carboxylic acid group will be deprotonated to form a soluble salt.[5][6]
Polar Aprotic Dimethyl sulfoxide (DMSO)Generally a good solvent for a wide range of organic compounds.
Dimethylformamide (DMF)Similar to DMSO, often used in drug discovery for compound solubilization.
Alcohols Methanol, EthanolThe polarity may allow for dissolution, especially with heating.[7]
Aqueous Acid 1 M HClTo test for solubility in acidic conditions.

4. Experimental Protocol: Solubility Determination and Stock Solution Preparation

This protocol describes a systematic approach to determine the solubility of this compound and to prepare a stock solution.

Workflow for Solubility Determination

G Figure 1: Workflow for Solubility Determination A Weigh 1-5 mg of the compound B Add a small volume (e.g., 100 µL) of solvent A->B C Vortex for 30 seconds B->C D Observe for dissolution C->D E Compound Dissolved? D->E H Gently heat (40-50°C) and/or sonicate D->H G Compound Not Dissolved E->G No J Record the final concentration E->J Yes K Insoluble in this solvent E->K After multiple additions and heating/sonication F Add more solvent incrementally (e.g., 100 µL at a time) F->C G->F H->E Re-observe I Compound Dissolved J->I

Caption: A stepwise process for determining the solubility of this compound.

Step-by-Step Procedure:

  • Preparation: Tare a clean, dry vial on an analytical balance. Carefully weigh 1-5 mg of this compound into the vial. Record the exact weight.

  • Initial Solvent Addition: Add a small, precise volume (e.g., 100 µL) of the first solvent to be tested (from Table 1) to the vial.

  • Mixing: Tightly cap the vial and vortex for at least 30 seconds.

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration. Proceed to step 7.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another 100 µL of the solvent and repeat the vortexing. Continue this incremental addition until the solid dissolves or a maximum practical volume is reached.

  • Enhancing Dissolution (Optional): If the compound remains insoluble after several solvent additions, gentle heating (e.g., in a 40-50°C water bath) or sonication may be applied. Use caution, as heat can potentially degrade the compound.

  • Determining Solubility: Once the compound is fully dissolved, calculate the approximate solubility in mg/mL or molarity.

  • Stock Solution Preparation: Based on the solubility tests, prepare a stock solution at a desired concentration by scaling up the determined solvent volume and compound mass. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.

5. Troubleshooting

  • Precipitation upon standing: If the compound precipitates out of solution after a period of time, it may indicate that the solution is supersaturated. Try preparing a slightly more dilute solution.

  • Compound degradation: If you observe a color change or the appearance of new peaks in analytical tests (e.g., HPLC), the compound may be degrading in the chosen solvent. It is crucial to use freshly prepared solutions for experiments.

By following this protocol, researchers can safely and effectively dissolve this compound for use in various experimental settings.

References

Application Notes: Imidazo[1,2-a]pyrimidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This bicyclic system, composed of fused imidazole and pyrimidine rings, serves as a versatile framework for the design of potent and selective therapeutic agents. Its rigid conformation and diverse substitution points allow for fine-tuning of physicochemical properties and molecular interactions with various biological targets. These derivatives have been extensively explored for their potential applications in oncology, infectious diseases, and neurology, leading to the discovery of numerous compounds with significant preclinical and clinical promise.

This document provides an overview of key applications, presents quantitative data for representative compounds, details relevant experimental protocols, and illustrates associated biological pathways and workflows.

Application in Oncology

Imidazo[1,2-a]pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily by targeting key enzymes in cell signaling pathways, such as protein kinases. Their ability to inhibit kinases involved in cell cycle progression, proliferation, and survival makes them attractive candidates for cancer therapy.

Targeting Aurora Kinases

Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is common in many human cancers. Inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells. Several imidazo[1,2-a]pyrimidine-based compounds have been developed as potent Aurora kinase inhibitors.

Quantitative Data: Aurora Kinase Inhibitors

Compound Name/ReferenceTargetIC50 (nM)Cell LineCell-based Assay IC50 (nM)Citation
Danusertib (PHA-739358)Aurora A/B/C, Abl3/13/4HCT11680
Alisertib (MLN8237)Aurora A1.2Multiple20-100
Unnamed Derivative (Ref)Aurora A6HeLa500

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific Aurora kinase isoform.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP, 10 mM stock

  • K-LISA™ Kinase Buffer

  • Substrate peptide (e.g., Kemptide)

  • Test imidazo[1,2-a]pyrimidine compounds, 10 mM stock in DMSO

  • White, opaque 96-well plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting range is 100 µM to 0.1 nM. Further dilute these into the kinase buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solution. Add 20 µL of a master mix containing the kinase buffer, 10 µM ATP, and 10 µM substrate peptide.

  • Enzyme Addition: To initiate the reaction, add 25 µL of recombinant Aurora A kinase (e.g., 5 ng/µL) to each well. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • ATP Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add 50 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes. Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Workflow Visualization

G cluster_workflow Workflow: In Vitro Kinase Inhibition Assay A 1. Compound Dilution (Imidazo[1,2-a]pyrimidine) B 2. Prepare Reaction Mix (Kinase, Substrate, ATP) A->B C 3. Incubate at 30°C B->C D 4. Add Luminescent Reagent (Stop reaction, generate signal) C->D E 5. Measure Luminescence (Plate Reader) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for determining the IC50 of kinase inhibitors.

Application in Infectious Diseases

The imidazo[1,2-a]pyrimidine core is also prevalent in compounds developed to combat bacterial and viral infections. These agents often work by inhibiting essential microbial enzymes that have no homolog in humans, providing a window for selective toxicity.

Antibacterial Agents

Derivatives of this scaffold have shown potent activity against a range of bacteria, including multidrug-resistant strains like Mycobacterium tuberculosis (Mtb) and methicillin-resistant Staphylococcus aureus (MRSA). A notable example is their role in targeting the Mtb QcrB protein, a component of the electron transport chain.

Quantitative Data: Antibacterial Activity

Compound Name/ReferenceTarget OrganismTarget ProteinMIC (µg/mL)Citation
Telacebec (Q203)Mycobacterium tuberculosisQcrB (cytochrome bc1 complex)0.003
Unnamed Derivative (Ref)Staphylococcus aureusUnknown0.5 - 2
Unnamed Derivative (Ref)Escherichia coliUnknown8 - 32

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the standard procedure for determining the MIC of a compound against a bacterial strain, following CLSI guidelines.

Materials:

  • Bacterial strain (e.g., M. tuberculosis H37Rv or S. aureus ATCC 29213)

  • Appropriate broth medium (e.g., Middlebrook 7H9 for Mtb, Mueller-Hinton Broth for S. aureus)

  • Test imidazo[1,2-a]pyrimidine compounds, 10 mg/mL stock in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin sodium salt (for viability indication, optional)

  • Incubator

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. The final volume in each well should be 100 µL. Concentrations typically range from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound, bringing the total volume to 200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for S. aureus; 37°C for 7-14 days for Mtb).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. For Mtb, growth can be assessed visually or by adding a viability indicator like resazurin (a color change from blue to pink indicates growth).

  • Result Recording: Record the MIC value for each test compound.

Logical Relationship Visualization

G cluster_logic Logic: Drug Action on M. tuberculosis Drug Telacebec (Imidazo[1,2-a]pyrimidine) Target QcrB Subunit of cytochrome bc1 complex Drug->Target inhibits Process Electron Transport Chain Target->Process is part of Outcome1 ATP Synthesis Disruption Process->Outcome1 leads to Outcome2 Bacterial Cell Death Outcome1->Outcome2 results in

Caption: Mechanism of action for Telacebec against M. tuberculosis.

Application in Central Nervous System (CNS) Disorders

The imidazo[1,2-a]pyrimidine scaffold has been successfully employed to develop agents targeting CNS receptors, such as the GABA-A receptor. These compounds can modulate neurotransmission and have potential applications as anxiolytics, sedatives, or hypnotics.

Modulating GABA-A Receptors

The GABA-A receptor is a ligand-gated ion channel that is the primary site of inhibitory neurotransmission in the brain. Compounds that positively modulate this receptor, such as benzodiazepines, enhance the effect of GABA, leading to a calming effect. Non-benzodiazepine agents based on the imidazo[1,2-a]pyrimidine core, like Zolpidem, have been developed to achieve similar effects with potentially better side-effect profiles.

Quantitative Data: GABA-A Receptor Modulators

Compound NameReceptor Subtype SelectivityKi (nM) (Binding Affinity)Therapeutic UseCitation
Zolpidemα1-containing GABA-A16-23 (for α1)Hypnotic (Insomnia)
Alpidemα1 and α3-containing GABA-A~1 (for α1)Anxiolytic (Withdrawn)
Saripidemα1-containing GABA-A25Anxiolytic (Investigational)

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the GABA-A receptor using a radiolabeled ligand.

Materials:

  • Rat or bovine brain cortex membrane preparation (source of GABA-A receptors)

  • [3H]-Flumazenil (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test imidazo[1,2-a]pyrimidine compounds

  • Non-specific binding control (e.g., 10 µM Diazepam)

  • Glass fiber filters (GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration manifold and liquid scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine 100 µL of the membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of [3H]-Flumazenil (final concentration ~1 nM).

  • Control Wells: Prepare tubes for total binding (no test compound) and non-specific binding (containing 10 µM Diazepam).

  • Incubation: Incubate the tubes at 4°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and allow them to sit for several hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway Visualization

G cluster_pathway GABA-A Receptor Modulation Pathway GABA GABA (Neurotransmitter) Receptor GABA-A Receptor (α1-subunit) GABA->Receptor binds to Drug Zolpidem (Imidazo[1,2-a]pyrimidine) Drug->Receptor positively modulates (allosteric site) Channel Chloride (Cl-) Channel Opening Receptor->Channel increases frequency of Influx Cl- Influx Channel->Influx Hyper Neuronal Hyperpolarization Influx->Hyper Effect Reduced Neuronal Excitability (Sedative/Hypnotic Effect) Hyper->Effect

Caption: Mechanism of imidazo[1,2-a]pyrimidine hypnotics.

Application Notes and Protocols: Molecular Docking Studies of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific molecular docking studies on 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid are not extensively documented in publicly available literature, the imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Derivatives of this core structure have been investigated for their potential as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[4][5][6][7] This document provides a generalized protocol and application notes for conducting molecular docking studies on this compound and its analogs, based on established methodologies for similar compounds.

These protocols are designed to guide researchers in evaluating the binding affinity and interaction patterns of these compounds against various biological targets, thereby aiding in the rational design of new therapeutic agents. The methodologies outlined below are compiled from various studies on imidazo[1,2-a]pyrimidine derivatives and represent a standard workflow in computational drug discovery.

Key Biological Targets for Imidazo[1,2-a]pyrimidine Derivatives

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been docked against several key biological targets, indicating their broad therapeutic potential. These include:

  • Microbial Enzymes: As part of investigations into their antimicrobial properties.[1][8]

  • Viral Proteins: Notably, human Angiotensin-Converting Enzyme 2 (hACE2) and the SARS-CoV-2 Spike protein, to explore their potential as viral entry inhibitors.[4]

  • Cancer-Related Proteins: Components of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers.[7]

  • Inflammatory Enzymes: Such as Cyclooxygenase-2 (COX-2), to investigate their anti-inflammatory effects.[6]

Experimental Protocols: Molecular Docking Workflow

The following protocol outlines a typical molecular docking workflow for studying the interaction of this compound or its analogs with a protein target.

Software and Tools
  • Molecular Modeling and Visualization: AutoDock Tools, PyMOL, Discovery Studio, Chimera

  • Docking Engine: AutoDock Vina, Schrödinger Glide, GOLD

  • Ligand Preparation: ChemDraw, Avogadro, Open Babel

  • Protein Structure Database: Protein Data Bank (PDB)

Protocol for Molecular Docking
  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for the study.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Draw the 2D structure of this compound or its analog using chemical drawing software like ChemDraw.

    • Convert the 2D structure to a 3D structure using a program like Avogadro or Open Babel.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds and assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand structure in a compatible format (e.g., PDBQT).

  • Grid Box Generation:

    • Identify the active site of the target protein. This can be determined from the location of a co-crystallized ligand or through literature review.

    • Define the grid box dimensions to encompass the entire active site. The grid box should be large enough to allow the ligand to move and rotate freely.

  • Molecular Docking Simulation:

    • Launch the molecular docking software (e.g., AutoDock Vina).

    • Specify the prepared protein and ligand files, as well as the grid box parameters.

    • Set the exhaustiveness of the search algorithm (typically a value of 8 or higher is recommended for thorough sampling).

    • Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site.

  • Analysis of Docking Results:

    • Analyze the binding energies of the different ligand poses. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions for the best binding pose using software like PyMOL or Discovery Studio.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.

    • Compare the binding mode and interactions with known inhibitors or reference compounds, if available.

Data Presentation: Representative Docking Results

The following tables provide examples of how to present quantitative data from molecular docking studies of imidazo[1,2-a]pyrimidine derivatives against different biological targets.

Table 1: Example Docking Scores of Imidazo[1,2-a]pyrimidine Derivatives against hACE2 and Spike Protein (SARS-CoV-2)[4]

CompoundTarget ProteinBinding Affinity (kcal/mol)
Derivative 1hACE2-9.1
Derivative 1Spike Protein-7.3
Angiotensin II (Reference)hACE2-9.2
MLN-4760 (Reference)hACE2-7.3
Cannabidiolic Acid (Reference)Spike Protein-5.7

Table 2: Example Docking Scores of Imidazo[1,2-a]pyrimidine Analogs against Candida albicans CYP51[9]

CompoundBinding Affinity (kcal/mol)
Analog 4a-8.8
Analog 4b-8.5
Analog 4c-7.7
Analog 4d-8.2
Analog 4e-8.6
Voriconazole (Reference)Not specified

Visualizations: Workflows and Signaling Pathways

Molecular Docking Workflow

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Results Analyze Docking Results (Binding Energy, Poses) Docking->Results Visualization Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) Results->Visualization Conclusion Draw Conclusions (Binding Mode, SAR) Visualization->Conclusion Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK-3β, CK1) Frizzled->Destruction_Complex Inactivates LRP LRP5/6 Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and Translocates Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine (Potential Inhibitor) Imidazo_Pyrimidine->Beta_Catenin May Inhibit Accumulation Target_Genes Target Gene Transcription (c-myc, Cyclin D1) TCF_LEF->Target_Genes Activates

References

Application Notes and Protocols for Testing Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory properties.[1][2][3] These compounds have been shown to modulate key inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics.[4][5] This document provides detailed experimental protocols and application notes for researchers engaged in the evaluation of the anti-inflammatory potential of imidazo[1,2-a]pyrimidine derivatives. The protocols cover both in vivo and in vitro models of inflammation, along with methods for quantifying key inflammatory mediators and elucidating the underlying mechanisms of action.

I. In Vivo Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[6][7] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a localized inflammatory response characterized by edema, erythema, and hyperalgesia.

Protocol:

  • Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing:

    • Animals are randomly divided into groups (n=6 per group):

      • Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

      • Test Compound Groups: Receive different doses of the imidazo[1,2-a]pyrimidine derivative (e.g., 10, 20, 50 mg/kg, administered orally or intraperitoneally).

      • Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Administer the vehicle, test compound, or positive control 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point:

      • Edema (mL) = Paw volume at time 't' - Initial paw volume.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group:

      • % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.

Data Presentation:

CompoundDose (mg/kg)Time (hours)Paw Volume Increase (mL) ± SEM% Inhibition of Edema
Vehicle Control-30.85 ± 0.05-
Imidazo[1,2-a]pyrimidine Derivative 12030.32 ± 0.03 62.4
Imidazo[1,2-a]pyrimidine Derivative 22030.30 ± 0.0464.7
Ibuprofen (Standard)1030.47 ± 0.0244.7
Note: Data is hypothetical and for illustrative purposes. Statistical significance is denoted by *p<0.05 and *p<0.01 compared to the vehicle control group. Two specific imidazo[1,2-a]pyrimidine compounds demonstrated 62.5% and 65.2% inhibition in a carrageenan rat paw edema model after 3 hours of oral administration at a 20 mg/kg dose.[8] Another derivative showed superior anti-inflammatory activity (63.8%) compared to ibuprofen (44.3%).[8]

II. In Vitro Anti-inflammatory Activity Assessment

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This assay evaluates the ability of test compounds to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Protocol:

  • Cell Culture:

    • Murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages with PMA) are commonly used.

    • Cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Procedure:

    • Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine derivatives for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).

    • Collect the cell culture supernatants for the measurement of inflammatory mediators.

    • Assess cell viability using methods like the MTT assay to rule out cytotoxic effects of the compounds.

Measurement of Inflammatory Mediators

Protocol:

  • Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol:

  • The levels of TNF-α, IL-6, and PGE₂ in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions provided with the specific ELISA kit.[6][7][9][10][11] Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

  • Measure the absorbance and calculate the cytokine/PGE₂ concentration based on a standard curve.

Data Presentation:

CompoundConcentration (µM)NO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)PGE₂ Production (% of LPS control)
LPS Control-100100100100
Derivative IP-41045 ± 5 --70 ± 8*
Derivative IP-61052 ± 6--75 ± 7*
MIA2040 ± 4 35 ± 342 ± 5 -
Celecoxib10---30 ± 4

*Note: Data is compiled from various sources for illustrative purposes.[3][4] Statistical significance is denoted by *p<0.05 and *p<0.01 compared to the LPS control group. MIA refers to a specific imidazo[1,2-a]pyridine derivative.[4]

Cyclooxygenase (COX-2) Inhibition Assay

The anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase enzymes, particularly the inducible isoform, COX-2.

Protocol:

  • The inhibitory activity of imidazo[1,2-a]pyrimidine derivatives on COX-1 and COX-2 can be determined using commercially available COX inhibitor screening kits.

  • These assays typically measure the peroxidase activity of the COX enzyme.

  • Follow the manufacturer's protocol, which usually involves incubating the enzyme with the test compound and a substrate, followed by measuring the product formation.

  • Calculate the IC₅₀ values (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative 5a-0.05-
Celecoxib-0.06-
Compound 2417013>13
Ibuprofen---

Note: Data is compiled from various sources.[8][12]

III. Mechanism of Action: Signaling Pathway Analysis

Imidazo[1,2-a]pyrimidines have been reported to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and STAT3.[4][5]

Experimental Workflow for Signaling Pathway Analysis

G cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis cluster_protein_analysis Protein Level Analysis cluster_mrna_analysis mRNA Level Analysis start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with Imidazo[1,2-a]pyrimidine start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate lyse Cell Lysis stimulate->lyse protein Protein Extraction lyse->protein rna RNA Extraction lyse->rna wb Western Blot (p-IκBα, IκBα, p-STAT3, STAT3, COX-2, iNOS) protein->wb elisa ELISA (TNF-α, IL-6) protein->elisa rtpcr RT-qPCR (COX-2, iNOS, TNF-α, IL-6 mRNA) rna->rtpcr

Caption: Experimental workflow for analyzing the effect of imidazo[1,2-a]pyrimidines on inflammatory signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[13] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Genes Transcription NFkB_IkB->NFkB IκBα degradation Imidazo Imidazo[1,2-a]pyrimidine Imidazo->IKK Inhibits Imidazo->IkB Prevents Degradation

Caption: Inhibition of the NF-κB signaling pathway by imidazo[1,2-a]pyrimidines.

STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical pathway involved in inflammation and is often activated by cytokines like IL-6.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Genes Inflammatory & Target Genes (e.g., Bcl-2) pSTAT3_dimer->Genes Transcription Imidazo Imidazo[1,2-a]pyrimidine Imidazo->pSTAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by imidazo[1,2-a]pyrimidines.

IV. Conclusion

The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of the anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. By employing a combination of in vivo and in vitro assays, researchers can effectively screen and characterize the therapeutic potential of these compounds. Furthermore, elucidation of their mechanism of action through signaling pathway analysis is crucial for the rational design and development of novel and targeted anti-inflammatory drugs.

References

Application Notes and Protocols for Imidazo[1,2-a]pyrimidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid and its Analogs in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties. While specific research on the anticancer effects of this compound is limited, numerous derivatives of the broader imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine classes have shown significant potential as cytotoxic agents and modulators of key signaling pathways involved in cancer progression. These compounds are of considerable interest for the development of novel cancer therapeutics.

This document provides an overview of the application of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives in cancer research, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Cytotoxic Activity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various derivatives against a range of cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 4h Breast (MCF-7, MDA-MB-231), Pancreatic (PANC-1), Colon (HCT-116, HT-29)Not Specified1 - 5.5[1]
Compound 16 Colon (HT-29)Trypan Blue Exclusion12.98 ± 0.40[1]
Compound 16 Melanoma (B16F10)Trypan Blue Exclusion27.54 ± 1.26[1]
Compound 18 Breast (MCF-7)Trypan Blue Exclusion9.60 ± 3.09[1]
Compound IVi Breast Cancer CellsNot Specified98.8[2]
Compound IXb Liver (HepG2)Not Specified5.39 ± 0.4[1]
Compound IXb Breast (MCF-7)Not Specified3.81 ± 0.2[1]
Compound IXb Colon (HCT-116)Not Specified4.38 ± 0.3[1]
MIA Breast (MDA-MB-231)MTT AssaySignificant at ≥ 30[3]
MIA Ovarian (SKOV3)MTT AssaySignificant at ≥ 40[3]
Compound 4b Colon (SW480)MTT Assay11.08[4]
IP-5 Breast (HCC1937)MTT Assay45[5]
IP-6 Breast (HCC1937)MTT Assay47.7[5]
IP-7 Breast (HCC1937)MTT Assay79.6[5]
Compound 6 Melanoma (A375, WM115), Cervical (HeLa)MTT Assay9.7 - 44.6[6]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SKOV3, HCC1937)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., MIA, IP-5) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).

  • Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines (e.g., SW480)

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, p21, cleaved PARP, caspases, p-Akt, p-mTOR)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

Caption: Proposed mechanism of action for imidazo[1,2-a]pyrimidine derivatives.

Experimental Workflow

G start Start: Synthesized Compound step1 In Vitro Screening: Cytotoxicity Assays (e.g., MTT) start->step1 step2 Determination of IC50 Values step1->step2 step3 Mechanism of Action Studies step2->step3 step4 Cell Cycle Analysis (Flow Cytometry) step3->step4 step5 Apoptosis Assays (e.g., Annexin V) step3->step5 step6 Signaling Pathway Analysis (Western Blot) step3->step6 step7 In Vivo Studies (Xenograft Models) step6->step7 end Lead Compound Identification step7->end

Caption: General workflow for anticancer drug screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and its intermediates.

Q1: My overall yield of this compound is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the two-step synthesis (ester formation and hydrolysis). Here’s a breakdown of potential issues and solutions:

  • Inefficient Cyclocondensation: The initial reaction between 2-aminopyrimidine and ethyl 2-chloroacetoacetate is crucial.

    • Solution: Ensure anhydrous reaction conditions as moisture can lead to side reactions of the chloroacetoacetate. The choice of solvent is also critical; while various solvents can be used, alcohols like ethanol or aprotic solvents like DMF can be effective.[1] The reaction may require heating, and optimizing the temperature and reaction time is key.

  • Incomplete Hydrolysis: The conversion of the ethyl ester intermediate to the final carboxylic acid can be a bottleneck.

    • Solution: Alkaline hydrolysis is the standard method.[2] Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion. Monitoring the reaction by TLC is essential to determine the endpoint.

  • Purification Losses: Significant product loss can occur during workup and purification.

    • Solution: For the ester intermediate, careful extraction and chromatographic purification are important. For the final acid, precipitation by adjusting the pH of the aqueous solution after hydrolysis is a common method. Washing the precipitate with a minimal amount of cold solvent can reduce losses.

Q2: I am observing the formation of side products during the cyclocondensation reaction. What are these and how can I minimize them?

A2: The reaction between 2-aminopyrimidine and ethyl 2-chloroacetoacetate can sometimes lead to the formation of undesired isomers or byproducts.

  • Regioselectivity Issues: While the reaction generally favors the formation of the 2-methyl-3-carbethoxy-imidazo[1,2-a]pyrimidine, the formation of other regioisomers is possible depending on the substitution pattern of the pyrimidine ring.[3][4][5]

    • Solution: The regioselectivity is often influenced by the electronic and steric effects of substituents on the 2-aminopyrimidine starting material.[4][5] Sticking to the unsubstituted 2-aminopyrimidine for this specific target molecule is advised.

  • Self-condensation of Ethyl 2-chloroacetoacetate: Under basic conditions or prolonged heating, ethyl 2-chloroacetoacetate can undergo self-condensation.

    • Solution: Add the ethyl 2-chloroacetoacetate slowly to the reaction mixture containing 2-aminopyrimidine. Using a non-basic solvent or carrying out the reaction under neutral conditions initially can also help.

Q3: The hydrolysis of the ethyl ester intermediate is slow or incomplete. How can I optimize this step?

A3: Optimizing the hydrolysis step is crucial for a good overall yield.

  • Insufficient Base: An inadequate amount of base will lead to an incomplete reaction.

    • Solution: Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide. Typically, 2-3 equivalents are sufficient.

  • Low Temperature: The hydrolysis may be slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis. However, avoid excessive heat which might promote degradation.

  • Poor Solubility: The ethyl ester may have poor solubility in the aqueous base.

    • Solution: Using a co-solvent like ethanol or methanol can improve the solubility of the ester and facilitate the reaction.

Q4: I am facing difficulties in purifying the final product, this compound. What are the recommended procedures?

A4: The purification of the final carboxylic acid can be challenging due to its polarity.

  • Precipitation: This is the most common method. After hydrolysis, the reaction mixture is typically cooled and acidified (e.g., with HCl) to a pH where the carboxylic acid precipitates.

    • Troubleshooting: If the product does not precipitate, it might be too soluble in the reaction medium. In such cases, concentrating the solution or adding a co-solvent in which the product is less soluble might be necessary.

  • Recrystallization: If the precipitated solid is not pure enough, recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be performed.

  • Chromatography: While less common for the final acid due to its polarity, reverse-phase chromatography could be an option if other methods fail.

Q5: Are there alternative synthetic routes to improve the yield, such as multicomponent reactions?

A5: Yes, the Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that can be used to synthesize the imidazo[1,2-a]pyrimidine core.[6][7][8]

  • GBB Reaction: This reaction involves the condensation of an amidine (like 2-aminopyrimidine), an aldehyde, and an isocyanide.[9][10]

    • Advantages: This approach can be more efficient and atom-economical than the classical two-step synthesis. It allows for the rapid generation of a library of derivatives by varying the components.

    • Considerations: Optimization of the catalyst (often a Lewis or Brønsted acid) and reaction conditions is necessary to achieve high yields.[9] The availability of the required isocyanide is also a factor.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in a suitable solvent (e.g., absolute ethanol).

  • Reagent Addition: To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it and wash with cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the disappearance of the starting material by TLC.

  • Workup: Once the hydrolysis is complete, cool the reaction mixture in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid to adjust the pH to approximately 3-4, at which point the carboxylic acid should precipitate.

  • Isolation: Filter the solid precipitate, wash it with a small amount of cold water, and dry it under vacuum to obtain the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyrimidine Synthesis

MethodStarting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Classical Cyclocondensation2-Aminopyrimidine, Ethyl 2-chloroacetoacetateEthanolReflux4-8Moderate to Good[2]
Microwave-assisted2-Aminopyrimidine, 2-BromoarylketonesBasic Alumina (Al2O3), Solvent-freeMicrowave Irradiation< 1Good to Excellent[11]
GBB Reaction2-Aminopyrazine, Aldehyde, IsocyanideBF3·MeCN, Trimethyl orthoformateNot specifiedNot specifiedup to 85[9]
Gold Nanoparticle CatalysisAryl ketones, 2-AminopyrimidineGold Nanoparticles, Green SolventHeatingNot specifiedHigh[12]

Visualizations

Diagram 1: Synthetic Pathway of this compound

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis 2-Aminopyrimidine 2-Aminopyrimidine Reaction1 2-Aminopyrimidine->Reaction1 Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Reaction1 Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Ester_Intermediate Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Reaction1->Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Reaction2 Ester_Intermediate->Reaction2 NaOH / H2O NaOH / H2O NaOH / H2O->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Two-step synthesis of the target molecule.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_step1 Troubleshooting Step 1 cluster_step2 Troubleshooting Step 2 cluster_purification Troubleshooting Purification Low_Yield Low Overall Yield Check_Step1 Problem in Step 1 (Ester Formation)? Low_Yield->Check_Step1 Check_Step2 Problem in Step 2 (Hydrolysis)? Low_Yield->Check_Step2 Check_Purification Problem with Purification? Low_Yield->Check_Purification Incomplete_Reaction1 Incomplete Reaction Check_Step1->Incomplete_Reaction1 Side_Products Side Product Formation Check_Step1->Side_Products Incomplete_Hydrolysis Incomplete Hydrolysis Check_Step2->Incomplete_Hydrolysis Degradation Product Degradation Check_Step2->Degradation Loss_During_Workup Loss During Workup Check_Purification->Loss_During_Workup Optimize_Condensation Optimize Temp/Time Use Anhydrous Solvent Incomplete_Reaction1->Optimize_Condensation Control_Regioselectivity Verify Starting Material Control Addition Rate Side_Products->Control_Regioselectivity Optimize_Hydrolysis Increase Base Equivalents Gentle Heating Use Co-solvent Incomplete_Hydrolysis->Optimize_Hydrolysis Avoid_Harsh_Conditions Avoid High Temperatures Monitor Reaction Time Degradation->Avoid_Harsh_Conditions Optimize_Precipitation Careful pH Adjustment Use Cold Solvents for Washing Loss_During_Workup->Optimize_Precipitation

Caption: A guide to improving low reaction yields.

References

Technical Support Center: Purification of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Precipitated Product After Acidification 1. Incomplete hydrolysis of the starting ethyl ester.2. The pH of the aqueous solution is not sufficiently acidic to fully protonate the carboxylate.3. The product is partially soluble in the aqueous medium.1. Monitor the hydrolysis reaction by TLC to ensure complete consumption of the starting material.2. Adjust the pH to a value of 2-3 using a stronger acid like 6M HCl, and check with pH paper.3. After initial precipitation, cool the solution in an ice bath to maximize precipitation. If significant product remains in the filtrate, consider extraction with an organic solvent like ethyl acetate.
Product Fails to Precipitate Upon Acidification 1. The concentration of the product in the aqueous solution is too low.2. The product has formed a supersaturated solution.1. Reduce the volume of the aqueous solution by evaporation under reduced pressure before acidification.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Oily Product Obtained Instead of a Solid Precipitate 1. Presence of impurities that lower the melting point.2. The temperature of the solution is too high during precipitation.1. Wash the crude product with a cold, non-polar solvent like hexane to remove lipophilic impurities.2. Ensure the solution is thoroughly cooled in an ice bath during and after acidification.
Discolored Product (Yellow or Brown Tint) 1. Presence of colored impurities from the starting materials or side reactions.2. Degradation of the product.1. Perform a recrystallization step. Activated charcoal can be used to remove colored impurities, but use sparingly to avoid product loss.2. Avoid prolonged exposure to high temperatures or strong acidic/basic conditions.
Incomplete Separation of Layers During Acid-Base Extraction 1. Formation of an emulsion.2. Similar densities of the aqueous and organic layers.1. Add a small amount of brine (saturated NaCl solution) to break up the emulsion.2. If the densities are similar, add more of the organic solvent to decrease its density or more water/brine to increase the aqueous layer's density.
Low Purity After Recrystallization 1. Inappropriate choice of recrystallization solvent.2. Cooling the solution too quickly, leading to the trapping of impurities.3. Insufficient washing of the crystals.1. Select a solvent system where the compound is sparingly soluble at room temperature and highly soluble when hot. Ethanol or ethanol/water mixtures are good starting points.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Wash the filtered crystals with a small amount of the cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the alkaline hydrolysis of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate.[1] This involves treating the ethyl ester with a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent or water.

Q2: What are the likely impurities in the crude product?

A2: Common impurities include unreacted ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate, residual base (e.g., NaOH), and potential side-products from the hydrolysis reaction.

Q3: What is the best general approach for purifying the crude product?

A3: A combination of acid-base extraction followed by recrystallization is a highly effective method for purifying this compound. Acid-base extraction separates the acidic product from neutral and basic impurities.[2][3][4][5][6] Recrystallization then removes impurities that may have similar acidity.

Q4: What solvent should I use for acid-base extraction?

A4: A water-immiscible organic solvent like ethyl acetate or dichloromethane is suitable for dissolving the crude product. The aqueous phase for extraction would be a basic solution, such as sodium bicarbonate or sodium hydroxide, to deprotonate the carboxylic acid and pull it into the aqueous layer.

Q5: At what pH should I precipitate the product?

A5: To precipitate the carboxylic acid from the aqueous basic solution, you should acidify to a pH of 2-3. This ensures that the carboxylate is fully protonated to the less water-soluble carboxylic acid form.

Q6: What is a good solvent for recrystallizing this compound?

A6: Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing heterocyclic carboxylic acids. The ideal solvent system should dissolve the compound when hot but have low solubility when cold to maximize recovery.

Q7: How can I assess the purity of my final product?

A7: The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and by measuring its melting point. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes the purification of crude this compound containing neutral impurities.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate.

  • Extraction: Transfer the ethyl acetate solution to a separatory funnel. Add an equal volume of 1 M NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution two more times. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the pH of the solution reaches 2-3. A precipitate of the purified carboxylic acid should form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol describes the recrystallization of this compound.

Materials:

  • Crude or purified this compound

  • Ethanol

  • Deionized water (if needed)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring until the solid dissolves completely.

  • Co-solvent Addition (if necessary): If the compound is too soluble in hot ethanol, add deionized water dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Purification Method Typical Purity Before Typical Purity After Expected Yield
Acid-Base Extraction 60-80%85-95%70-90%
Recrystallization 85-95%>98%60-80%
Combined Method 60-80%>99%40-70%

Note: The values presented are typical estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with 1M NaHCO3 Dissolve->Extract Organic Organic Layer (Neutral Impurities) Extract->Organic Aqueous Aqueous Layer (Carboxylate Salt) Extract->Aqueous Acidify Acidify to pH 2-3 with 6M HCl Aqueous->Acidify Precipitate Precipitate Acidify->Precipitate FilterWash Filter and Wash Precipitate->FilterWash Dry Dry FilterWash->Dry Pure Pure Product Dry->Pure Recrystallize Recrystallize (Optional) Pure->Recrystallize Recrystallize->Pure

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue LowYield Low Yield? Start->LowYield OilyProduct Oily Product? LowYield->OilyProduct No Sol_LowYield Check Hydrolysis Adjust pH Cool Solution LowYield->Sol_LowYield Yes Discolored Discolored Product? OilyProduct->Discolored No Sol_Oily Wash with Hexane Ensure Thorough Cooling OilyProduct->Sol_Oily Yes Sol_Discolored Recrystallize Use Activated Charcoal Discolored->Sol_Discolored Yes End Pure Product Discolored->End No Sol_LowYield->End Sol_Oily->End Sol_Discolored->End

References

stability issues with 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

For the solid compound, it is recommended to store it sealed in a dry, cool, and well-ventilated place, with some suppliers suggesting refrigeration at 2-8°C.[1][2][3] Solutions should be freshly prepared for optimal results. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable, but freeze-thaw cycles should be minimized. A preliminary stability test under your specific storage conditions is highly recommended.

Q2: I'm observing a loss of my compound's activity in my cell-based assay over time. What could be the cause?

A significant contributor to the loss of activity in biological assays is metabolic degradation. The imidazo[1,2-a]pyrimidine core is known to be susceptible to rapid metabolism by aldehyde oxidase (AO).[1][4][5] This enzyme is present in the cytosol of cells and can oxidize the pyrimidine ring, leading to inactive metabolites. If your experimental system contains active AO (e.g., cell lysates, tissue homogenates), this is a likely cause of compound degradation.

Q3: How can I mitigate degradation caused by aldehyde oxidase (AO)?

To reduce AO-mediated metabolism, you can consider the following strategies:

  • Use of AO inhibitors: Incorporating known aldehyde oxidase inhibitors in your assay, where appropriate and compatible with your experimental goals, can help to reduce the metabolic degradation of your compound.

  • Work with purified enzyme systems: If you are studying a specific target protein, using a purified recombinant protein instead of cell lysates will eliminate cytosolic enzymes like AO.

  • Structural modification: For drug development purposes, medicinal chemistry strategies can be employed to modify the imidazo[1,2-a]pyrimidine scaffold to reduce its susceptibility to AO metabolism.[1][4][5]

Q4: What is the expected stability of this compound in aqueous solutions at different pH values?

Q5: In which common organic solvents is this compound soluble and are these solutions stable?

The solubility in common organic solvents like DMSO, DMF, and ethanol should be experimentally determined. While many organic compounds exhibit good stability in anhydrous aprotic solvents like DMSO and DMF at room temperature, the long-term stability is not guaranteed. For aqueous experiments, it is common practice to make a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experiment and that the compound remains in solution. Always check for precipitation upon dilution.

Q6: Is this compound sensitive to light?

Many heterocyclic compounds, including imidazo[1,2-a]pyrimidines, can be sensitive to light.[6][7] Photodegradation can occur upon exposure to UV or even ambient light over extended periods. Therefore, it is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent results between experiments Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using stored solutions, perform a quick purity check using HPLC or a similar method. Ensure consistent storage conditions.
Loss of compound potency in biological assays Enzymatic degradation (e.g., by aldehyde oxidase).Consider the presence of metabolic enzymes in your experimental system. Refer to the FAQs for mitigation strategies.
Precipitate formation upon dilution of stock solution Poor aqueous solubility.Optimize the dilution scheme. Try diluting into a buffer containing a solubilizing agent (e.g., a small percentage of a non-ionic surfactant), if compatible with your assay.
Appearance of new peaks in HPLC analysis over time Chemical degradation (hydrolysis, oxidation, photodegradation).Conduct a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating method.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇N₃O₂[2][3]
Molecular Weight177.16 g/mol [2][3]
AppearanceSolid
StorageSealed in dry, 2-8°C[1][2][3]

Table 2: Summary of Potential Stability Issues

ConditionPotential for DegradationRecommendations
Acidic/Basic pH Possible hydrolysis, especially at elevated temperatures.Buffer solutions to a pH relevant for the experiment and use freshly prepared solutions.
Oxidation The imidazo[1,2-a]pyrimidine ring can be susceptible to oxidation.Avoid exposure to strong oxidizing agents. Consider degassing solvents.
Heat Can accelerate degradation.Avoid high temperatures. Store solutions at recommended cool temperatures.
Light Potential for photodegradation.Protect solutions from light using amber vials or foil.
Biological Systems Susceptible to metabolism by aldehyde oxidase (AO).Be aware of AO activity in your experimental system. Use AO inhibitors or cell-free systems where possible.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.[8][9]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period. Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in a temperature-controlled oven (e.g., 60°C). Analyze at various time points.

  • Photodegradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber with a UV lamp). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples at various time points.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating the parent compound from its potential degradation products.[9][10][11]

  • Column Selection: Start with a common reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid in both to improve peak shape).

    • Analyze samples from the forced degradation study.

    • Adjust the gradient, pH, and organic modifier to achieve good separation between the parent peak and any degradation product peaks.

  • Wavelength Selection: Use a photodiode array (PDA) detector to scan a wide range of wavelengths. Select a wavelength that provides a good response for both the parent compound and the degradation products.

  • Method Validation: Once a suitable separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Signaling_Pathway Compound 2-Methylimidazo[1,2-a]pyrimidine- 3-carboxylic acid AO Aldehyde Oxidase (AO) (in cytosol) Compound->AO Metabolism Metabolite Oxidized Metabolite (Inactive) AO->Metabolite Oxidation

Caption: Aldehyde oxidase-mediated metabolic pathway.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare Compound Solution Acid Acidic pH Prep_Solution->Acid Base Basic pH Prep_Solution->Base Oxidation Oxidizing Agent Prep_Solution->Oxidation Heat Elevated Temperature Prep_Solution->Heat Light UV/Visible Light Prep_Solution->Light HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data_Analysis Data Analysis (% Degradation, Degradants) HPLC->Data_Analysis

Caption: Workflow for assessing solution stability.

References

common side reactions in the synthesis of imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and relevant experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of imidazo[1,2-a]pyrimidines, providing potential causes and solutions in a clear question-and-answer format.

Issue 1: Formation of Regioisomers in Condensation Reactions

Question: I am synthesizing a substituted imidazo[1,2-a]pyrimidine by reacting a 2-aminopyrimidine with an α-halocarbonyl compound, but I am obtaining a mixture of two isomeric products. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common side reaction in the synthesis of imidazo[1,2-a]pyrimidines via the condensation of asymmetrically substituted 2-aminopyrimidines. The cyclization can proceed through either of the two endocyclic nitrogen atoms of the pyrimidine ring, leading to the desired product and its isomer.

Troubleshooting Strategies:

  • Electronic Effects of Substituents: The nucleophilicity of the ring nitrogens in the 2-aminopyrimidine starting material plays a crucial role.

    • An electron-withdrawing group (e.g., trifluoromethyl) on the pyrimidine ring will decrease the nucleophilicity of the adjacent nitrogen atom. This steric and electronic hindrance favors the nucleophilic attack from the more distant and more basic nitrogen, leading to higher regioselectivity.

    • Conversely, an electron-donating group can increase the nucleophilicity of the adjacent nitrogen, potentially leading to a mixture of products or favoring the other regioisomer.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction pathway. For instance, using a non-polar solvent may favor one isomer over another.

    • Temperature: Lowering the reaction temperature may increase the selectivity of the reaction by favoring the thermodynamically more stable product.

  • Protecting Groups: In some cases, selectively protecting one of the pyrimidine ring nitrogens could be a viable, albeit more synthetically demanding, strategy.

Illustrative Example of Regioselectivity:

In the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with the diethyl acetal of bromoacetaldehyde, a high regioselectivity of 25:1 for the desired 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine over the 5-substituted isomer has been reported.[1] This is attributed to the deactivating effect of the trifluoromethyl group on the adjacent nitrogen atom.

DOT Script for Regioselectivity Pathway:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products 2-Aminopyrimidine 2-Aminopyrimidine Schiff_Base Schiff Base/ N-Alkylated Intermediate 2-Aminopyrimidine->Schiff_Base Condensation alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Schiff_Base Desired_Product Desired Regioisomer Schiff_Base->Desired_Product Cyclization via more nucleophilic N Side_Product Isomeric Side-Product Schiff_Base->Side_Product Cyclization via less nucleophilic N G cluster_reactants Reactants 2-Aminopyrimidine 2-Aminopyrimidine One-Pot One-Pot Reaction (Solvent, Catalyst, Temp) 2-Aminopyrimidine->One-Pot Aldehyde Aldehyde Aldehyde->One-Pot Isocyanide Isocyanide Isocyanide->One-Pot Desired_Product 3-Aminoimidazo[1,2-a]pyrimidine One-Pot->Desired_Product Optimized Conditions Side_Products Complex Mixture/ Byproducts One-Pot->Side_Products Suboptimal Conditions G Start Start Dissolve Dissolve 2-Aminopyrimidine in Acetone Start->Dissolve Add Add 2-Bromoacetophenone Dissolve->Add Stir Stir Overnight at Room Temperature Add->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter Precipitate Monitor->Filter Reaction Complete Wash Wash with Acetone Filter->Wash End Obtain 2-Phenylimidazo[1,2-a]pyrimidine Wash->End

References

Technical Support Center: Crystallization of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for crystallization?

A1: Understanding the physicochemical properties is crucial for developing a successful crystallization protocol. Key properties include its molecular weight, pKa, and predicted solubility. As a carboxylic acid, its solubility is highly pH-dependent.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: While specific solubility data is limited, for heterocyclic compounds like this, polar solvents are often a good starting point. Solvents such as ethanol, isopropanol, acetonitrile, and dimethylformamide (DMF) have been used for similar structures. It is often beneficial to use a solvent/anti-solvent system, such as DMF/isopropanol or ethanol/water, to achieve optimal supersaturation.

Q3: How does pH affect the crystallization of this compound?

A3: The carboxylic acid moiety means that the compound's solubility is highly dependent on pH. At higher pH, the carboxylic acid will be deprotonated to a carboxylate salt, which is generally more soluble in aqueous solutions. Conversely, at lower pH, the compound will be in its less soluble free acid form. Therefore, adjusting the pH can be a powerful tool to induce crystallization.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To troubleshoot this, try one of the following:

  • Increase the solvent volume: Add more solvent to the mixture to ensure the compound remains in solution at a higher temperature.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Use a different solvent system: The current solvent may be too good a solvent. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent system.

Q5: No crystals are forming, even after cooling the solution. What steps can I take?

A5: If no crystals form, the solution is likely not supersaturated. Here are some techniques to induce crystallization:

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites.

  • Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystal growth.

  • Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.

  • Reduce solvent volume: If the solution is too dilute, heat it to evaporate some of the solvent and then allow it to cool again.

Troubleshooting Guides

Problem: Poor Crystal Yield
Possible Cause Suggested Solution
The compound is too soluble in the chosen solvent at low temperatures.Select a solvent in which the compound has lower solubility at room temperature. Consider using a solvent/anti-solvent system.
The volume of solvent used was too large.Reduce the amount of solvent used to dissolve the compound initially. After crystallization, you can try to recover more material from the mother liquor by evaporating some of the solvent and cooling again.
The cooling process was too rapid, leading to the formation of fine needles that are difficult to filter.Slow down the cooling rate. Allow the solution to cool to room temperature on the bench before moving it to a colder environment.
Loss of material during transfer or filtration.Ensure all equipment is clean and dry. Rinse flasks and filter cakes with a small amount of ice-cold solvent to minimize dissolution of the crystals.
Problem: Crystals are Impure
Possible Cause Suggested Solution
The crystallization process was too fast, trapping impurities within the crystal lattice.Slow down the rate of crystallization by cooling the solution more slowly.
The chosen solvent did not effectively separate the compound from the impurities.Perform solubility tests to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.
The crude material has a high level of impurities.Consider a preliminary purification step, such as column chromatography, before the final crystallization.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Solvent Selection: Based on solubility tests (see hypothetical data below), select a suitable solvent (e.g., Ethanol).

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., DMF).

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water or isopropanol) until the solution becomes slightly turbid.

  • Clarification: Gently warm the solution until the turbidity disappears.

  • Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Isolation and Washing: Collect and wash the crystals as described in the cooling crystallization protocol.

Data Presentation

Hypothetical Solubility Data for this compound

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)
Water< 0.10.5
Ethanol2.525.0
Isopropanol1.015.0
Acetonitrile5.040.0
Ethyl Acetate0.810.0
Dichloromethane< 0.11.0
Hexane< 0.1< 0.1
Dimethylformamide (DMF)> 50.0> 100.0

Visualizations

experimental_workflow start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystals_form Crystals Form cool->crystals_form no_crystals No Crystals cool->no_crystals if no crystals induce Induce Crystallization (Scratch/Seed) induce->crystals_form filter Vacuum Filtration crystals_form->filter no_crystals->induce concentrate Concentrate Solution no_crystals->concentrate if still no crystals wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end concentrate->cool troubleshooting_logic cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_poor_yield Troubleshooting: Poor Yield cluster_impure Troubleshooting: Impure Crystals start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals No Crystals oiling_out Compound Oils Out outcome->oiling_out Oiling Out poor_yield Poor Crystal Yield outcome->poor_yield Low Yield impure Impure Crystals outcome->impure Impure Product success Successful Crystallization outcome->success Good Crystals nc1 Increase Concentration no_crystals->nc1 nc2 Induce Nucleation (Scratch/Seed) no_crystals->nc2 nc3 Change Solvent System no_crystals->nc3 oo1 Increase Solvent Volume oiling_out->oo1 oo2 Slower Cooling Rate oiling_out->oo2 oo3 Change Solvent System oiling_out->oo3 py1 Optimize Solvent Choice poor_yield->py1 py2 Reduce Solvent Volume poor_yield->py2 py3 Recover from Mother Liquor poor_yield->py3 ic1 Slower Crystallization impure->ic1 ic2 Recrystallize impure->ic2 ic3 Pre-purification Step impure->ic3 nc1->outcome nc2->outcome nc3->outcome oo1->outcome oo2->outcome oo3->outcome py1->outcome py2->outcome py3->outcome ic1->outcome ic2->outcome ic3->outcome

Technical Support Center: Optimizing Imidazo[1,2-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: I am not getting any product in my reaction between 2-aminopyrimidine and α-bromoacetophenone. What are the possible reasons?

A1: No product formation can be due to several factors:

  • Inactive Reagents: Ensure that the 2-aminopyrimidine and α-bromoacetophenone are pure and have not degraded. α-Haloketones can be lachrymatory and may degrade upon prolonged storage.

  • Insufficient Heating: Many syntheses of imidazo[1,2-a]pyrimidines require elevated temperatures to proceed at a reasonable rate. Ensure your reaction is heated to the temperature specified in the protocol.

  • Inappropriate Solvent: The choice of solvent is crucial. While ethanol and acetone are commonly used, some reactions may require higher boiling point solvents like DMF or dioxane.

  • Catalyst Issues: If your method requires a catalyst, ensure it is active and used in the correct quantity.

Q2: My reaction is showing multiple spots on the TLC plate, and the yield of the desired product is low. What are the potential side products?

A2: The formation of multiple products is a common issue. Potential side products can include:

  • Isomeric Products: Depending on the substitution pattern of the 2-aminopyrimidine, isomeric products such as imidazo[1,5-a]pyrimidines can sometimes form.

  • Polymerization: α-Haloketones can be prone to self-condensation or polymerization under certain conditions.

  • Hydrolysis: If water is present in the reaction mixture, the α-haloketone can hydrolyze back to the corresponding ketone.

  • Incomplete Cyclization: Intermediates of the reaction may be present if the reaction has not gone to completion.

To minimize side products, ensure anhydrous reaction conditions, control the reaction temperature, and monitor the reaction progress closely by TLC.

Q3: How can I effectively monitor the progress of my imidazo[1,2-a]pyrimidine synthesis?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1][2]

  • Stationary Phase: Use silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The polarity can be adjusted based on the polarity of your specific product.

  • Visualization: Imidazo[1,2-a]pyrimidines are often UV-active and will appear as dark spots under a UV lamp at 254 nm.[3][4] Staining with iodine vapor or a potassium permanganate solution can also be used for visualization.[5]

Q4: What are the best practices for purifying imidazo[1,2-a]pyrimidines?

A4: The two primary methods for purification are column chromatography and recrystallization.

  • Column Chromatography:

    • Stationary Phase: Silica gel is most commonly used.[6]

    • Eluent: A gradient of hexane and ethyl acetate is typically effective. For more polar products, a small amount of methanol can be added to the eluent.[6]

  • Recrystallization:

    • Solvents: Ethanol, methanol, or a mixture of DMF and isopropanol can be effective solvents for recrystallization.[7] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q5: What safety precautions should I take when working with 2-aminopyrimidine and α-haloketones?

A5: Both 2-aminopyrimidine and α-haloketones (like 2-bromoacetophenone) have associated hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[1][2][8][9][10][11][12][13][14]

  • 2-Aminopyrimidine:

    • Harmful if swallowed.[9]

    • Causes skin and eye irritation.[15]

    • May cause respiratory irritation.[1]

    • Wear protective gloves, clothing, and eye/face protection.[8]

    • Use in a well-ventilated area.[8]

  • 2-Bromoacetophenone:

    • Toxic if swallowed or in contact with skin.[13]

    • Causes severe skin burns and eye damage.[13]

    • Lachrymatory (causes tearing).[13]

    • Work in a chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield Inactive reagents.Check the purity and age of starting materials.
Incorrect reaction temperature.Optimize the reaction temperature.
Inappropriate solvent.Screen different solvents (e.g., ethanol, DMF, toluene).
Catalyst poisoning or inactivity.Use fresh catalyst; ensure anhydrous conditions if the catalyst is moisture-sensitive.
Multiple Products on TLC Formation of isomers or side products.Adjust reaction conditions (temperature, solvent, base) to favor the desired product. Use a milder base if applicable.
Reaction not complete.Increase reaction time or temperature and monitor by TLC.
Difficulty in Purification Product is an oil or difficult to crystallize.Try different recrystallization solvents or solvent mixtures. Purify by column chromatography.
Co-elution of impurities during column chromatography.Optimize the eluent system for better separation. Consider using a different stationary phase (e.g., alumina).
Product Decomposition Product may be unstable to heat or light.Perform purification at lower temperatures and protect from light.
Acidic nature of silica gel causing degradation.Use neutral or basic alumina for column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Imidazo[1,2-a]pyrimidine Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux1285[16]
Al₂O₃ (Basic)Solvent-free (Microwave)1202-5 min52-78[17]
Gold NanoparticlesGreen SolventHeat-High[5]
Copper(I) IodideDMSO1001280-92[18]

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines[16]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyrimidine (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: To the stirred solution, add the corresponding α-bromoacetophenone (1.0 mmol).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve 2-aminopyrimidine in solvent start->reagents add_ketone Add α-bromoacetophenone reagents->add_ketone heat Heat to reflux add_ketone->heat tlc Monitor by TLC heat->tlc cool Cool to room temperature tlc->cool isolate Isolate crude product (Filtration or Concentration) cool->isolate purify Purify (Column Chromatography or Recrystallization) isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of imidazo[1,2-a]pyrimidines.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield reagents Inactive Reagents start->reagents temp Incorrect Temperature start->temp solvent Wrong Solvent start->solvent catalyst Catalyst Issue start->catalyst check_reagents Check Reagent Purity/Age reagents->check_reagents optimize_temp Optimize Temperature temp->optimize_temp screen_solvents Screen Solvents solvent->screen_solvents check_catalyst Use Fresh/Correct Catalyst catalyst->check_catalyst

Caption: Troubleshooting logic for low product yield in imidazo[1,2-a]pyrimidine synthesis.

References

Technical Support Center: Functionalization of the Imidazo[1,2-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the imidazo[1,2-a]pyrimidine scaffold. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical modification of this privileged heterocyclic system. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the functionalization of the imidazo[1,2-a]pyrimidine scaffold?

A1: The primary challenge is controlling regioselectivity . The electron-rich nature of the imidazole ring makes the C3 position the most nucleophilic and sterically accessible site. Consequently, electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylations, overwhelmingly favor the C3 position.[1] Functionalization at other positions, particularly C2, C5, C6, and C7, often requires more complex, multi-step strategies or specialized directing groups.

Q2: Why is functionalization at the C2 position so difficult?

A2: Functionalization at the C2 position is challenging due to the inherent electronic properties of the scaffold. The C3 position benefits from resonance stabilization of the intermediate formed during electrophilic attack, making it kinetically and thermodynamically favored.[1][2] Direct activation of the C(2)-H bond is difficult and often requires specific strategies like metal-catalyzed C-H activation or the use of pre-functionalized starting materials.[2]

Q3: What are the most common methods for synthesizing the core imidazo[1,2-a]pyrimidine scaffold?

A3: The most traditional and widely used method is a Hantzsch-type synthesis, which involves the cyclocondensation of a 2-aminopyrimidine with an α-halocarbonyl compound (e.g., α-bromoketone).[3] Other popular methods include multicomponent reactions (MCRs) involving 2-aminopyrimidine, an aldehyde, and an isonitrile (Groebke-Blackburn-Bienaymé reaction), and catalyst-free annulation reactions under microwave irradiation.[2][4]

Q4: I am having trouble with a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) on my halogenated imidazo[1,2-a]pyrimidine. What could be the issue?

A4: Common issues include catalyst poisoning, poor solubility of the substrate, and steric hindrance. The nitrogen atoms in the scaffold can coordinate to the palladium center, inhibiting its catalytic activity. Other potential problems are the choice of ligand, base, and solvent system, which are critical for a successful reaction. Substrate decomposition under harsh reaction conditions can also lead to low yields.

Q5: Are there "green" or more environmentally friendly methods for synthesizing these scaffolds?

A5: Yes, significant progress has been made in developing greener synthetic protocols. These include using water or a water-isopropanol mixture as a green solvent, employing catalyst-free conditions with microwave assistance, and utilizing gold nanoparticles as efficient and reusable catalysts.[4][5] Visible light-induced photocatalysis is another emerging eco-friendly strategy for C-H functionalization.[6]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield in C3-Halogenation (NBS, NCS)
Symptom Possible Causes Suggested Solutions
No reaction or very low conversion to the halogenated product. 1. Decomposition of Reagent: N-halosuccinimides (NBS, NCS) can decompose with light or impurities. 2. Solvent Choice: The polarity and protic nature of the solvent can significantly affect reactivity. 3. Insufficient Activation: The imidazo[1,2-a]pyrimidine substrate may be deactivated by electron-withdrawing groups.1. Use freshly recrystallized NBS or NCS. Protect the reaction from light. 2. Screen a range of solvents. Acetonitrile, DMF, or chloroform are common starting points. 3. If the substrate is deactivated, consider more reactive halogenating agents or catalytic methods.
Formation of multiple unidentified byproducts. 1. Over-halogenation: Reaction conditions (time, temperature, equivalents of halogenating agent) are too harsh. 2. Substrate Decomposition: The substrate is unstable under the reaction conditions.1. Reduce the reaction temperature (e.g., run at 0 °C or room temperature). 2. Use stoichiometric amounts of the halogenating agent (e.g., 1.05-1.1 equivalents). 3. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
Problem 2: Poor Regioselectivity in C-H Functionalization
Symptom Possible Causes Suggested Solutions
A mixture of isomers is obtained (e.g., C3 and C5/C7 functionalization). 1. Steric Hindrance: A bulky substituent at the C2 position might hinder C3-functionalization, leading to attack at other sites. 2. Reaction Mechanism: The mechanism (e.g., radical vs. electrophilic) may not inherently favor a single position. 3. Directing Group Effects: Substituents on the pyrimidine ring can electronically influence and direct functionalization to other positions.1. Utilize a Directing Group: Install a removable directing group to force functionalization at the desired, less reactive position. 2. Change the Catalyst/Reagent: Switch to a catalytic system known for high regioselectivity for the desired position. For example, some palladium or rhodium catalysts can selectively activate specific C-H bonds. 3. Computational Studies: Use DFT calculations to predict the most reactive sites on your specific substrate and guide your experimental design.[7]
Problem 3: Failed Suzuki-Miyaura Cross-Coupling Reaction
Symptom Possible Causes Suggested Solutions
No desired product; only starting material is recovered. 1. Catalyst Inactivation: Nitrogen atoms in the scaffold are coordinating to the Pd catalyst. 2. Inactive Boronic Acid: The boronic acid/ester may have decomposed (hydrolytic deboronation). 3. Incorrect Base/Solvent: The chosen base may be too weak or strong, or the solvent system may not be optimal for the transmetalation or reductive elimination steps.1. Ligand Screening: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can stabilize the catalyst and promote the reaction. 2. Use fresh, high-quality boronic acid/ester. Consider using more stable boronate esters (e.g., MIDA or pinacol esters). 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).
Proto-dehalogenation (loss of halide) of the starting material. 1. Water Content: Excessive water can lead to proto-deboronation of the boronic acid, followed by proto-dehalogenation of the substrate. 2. Slow Transmetalation: If the transmetalation step is slow, side reactions can dominate.1. Use anhydrous solvents and reagents. 2. Increase the reaction temperature or switch to a more effective ligand/base combination to accelerate the catalytic cycle.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for C3-Arylation of 2-phenylimidazo[1,2-a]pyrimidine

Catalyst/MethodArylating AgentSolventTemperature (°C)Yield (%)Reference
Photocatalysis (Chlorophyll) Diazonium SaltCH₃CN/H₂ORoom Temp70-85[6]
Pd(OAc)₂ / P(o-tol)₃ Aryl BromideDMF12060-78[7]
CuI / L-proline Aryl IodideDMSO11075-90[8]
FeCl₂ / Eosin Y (Visible Light) Alkene + SilaneDCERoom Temp65-88[6]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines

This protocol is adapted from a microwave-assisted, catalyst-free heteroannulation reaction.[4]

  • Reactant Preparation: In a 10 mL microwave process vial, add the substituted 2-aminopyrimidine (1.0 mmol, 1.0 equiv.) and the α-bromoacetophenone (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add a 1:1 mixture of isopropanol (IPA) and deionized water (H₂O) (4 mL).

  • Reaction Setup: Seal the vial with a septum.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 110 °C for 15-20 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Isolation: Filter the solid product, wash it thoroughly with cold ethanol (2 x 5 mL), and then with diethyl ether (2 x 5 mL).

  • Purification: Dry the solid under vacuum. The product is often pure enough for subsequent steps. If necessary, further purification can be achieved by recrystallization from ethanol or column chromatography on silica gel.

Protocol 2: Regioselective C3-Bromination of 2-Phenylimidazo[1,2-a]pyrimidine
  • Reactant Preparation: Dissolve 2-phenylimidazo[1,2-a]pyrimidine (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.) portion-wise over 5 minutes while stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-bromo-2-phenylimidazo[1,2-a]pyrimidine.

Visualizations

Regioselectivity_Challenges cluster_imidazole Imidazole Ring (Electron Rich) cluster_pyrimidine Pyrimidine Ring (Electron Deficient) Scaffold {Imidazo[1,2-a]pyrimidine|{ C5 |  C6 |  C7}|{ N4 |  N1}| C2 |  C3} C3 C3 Position Outcome1 Major Product (C3-Substituted) C3->Outcome1 C2 C2 Position Outcome2 Minor Product (C2-Substituted) C2->Outcome2 C5_C7 C5 & C7 Positions Outcome3 Possible Product (C5/C7-Substituted) C5_C7->Outcome3 Electrophile Electrophile (E+) Electrophile->C3 Kinetically & Thermodynamically Favored Electrophile->C2 Challenging (Requires C-H Activation) Electrophile->C5_C7 Possible with Deactivating Groups at C3

Caption: Regioselectivity in electrophilic substitution.

Experimental_Workflow arrow arrow Start Starting Materials (e.g., 2-Aminopyrimidine, α-Haloketone) Reaction Reaction Setup (Solvent, Catalyst, Temp.) Start->Reaction 1. Combine Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring 2. Run Reaction Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Chromatography / Recrystallization) Workup->Purification 3. Isolate Crude Analysis Characterization (NMR, MS, HRMS) Purification->Analysis 4. Purify Final Pure Functionalized Product Analysis->Final 5. Confirm Structure Troubleshooting_Logic Start Reaction Outcome: Low Yield or Failure Check_SM Starting Materials (SM) Consumed? Yes No Start->Check_SM No_Reaction Diagnosis: No Reaction - Check Catalyst Activity - Increase Temperature - Verify Reagent Quality Check_SM:no->No_Reaction Complex_Mix Complex Mixture of Products? Yes No Check_SM:yes->Complex_Mix Side_Reaction Diagnosis: Side Reactions - Check Regioselectivity - Screen Ligands/Solvents - Protect Functional Groups Decomposition Diagnosis: SM Decomposition - Lower Temperature - Use Milder Reagents/Base - Degas Solvents Complex_Mix:yes->Side_Reaction Clean_but_Low Diagnosis: Low Conversion/Isolation Loss - Increase Reaction Time - Optimize Purification - Check Product Solubility Complex_Mix:no->Clean_but_Low

References

Technical Support Center: Overcoming Solubility Challenges with 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

A1: this compound is a weak acid, and its solubility in aqueous solutions is highly dependent on the pH.[1][2][3][4] In neutral or acidic media, the carboxylic acid group remains protonated, leading to lower solubility. To improve solubility, the pH of the solution should be raised to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1][3]

Q2: What is the recommended starting point for dissolving this compound?

A2: As a starting point, we recommend attempting to dissolve the compound in a slightly basic aqueous solution (e.g., pH 8-9) or in common organic solvents such as DMSO or DMF. Subsequent dilutions into aqueous buffers should be done cautiously to avoid precipitation.

Q3: Can I use organic solvents to dissolve the compound for my cell-based assays?

A3: Yes, organic solvents like DMSO are commonly used to prepare stock solutions. However, it is crucial to keep the final concentration of the organic solvent in your assay medium low (typically <0.5%) to avoid solvent-induced toxicity to the cells. Always run a vehicle control (medium with the same concentration of the organic solvent) in your experiments.

Q4: Are there alternative methods to improve aqueous solubility without significant pH changes?

A4: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds.[5][6][7][8][9][10] These include the use of co-solvents, cyclodextrins, and surfactants. The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution.
  • Possible Cause: The buffer capacity of the final solution is insufficient to maintain the desired pH, or the final concentration of the compound exceeds its solubility limit in the new solvent system.

  • Troubleshooting Steps:

    • Ensure your final aqueous solution is adequately buffered to the target pH.

    • Try a slower, dropwise addition of the stock solution into the final buffer while vortexing.

    • Consider lowering the final concentration of the compound.

    • If using an organic stock, investigate the use of a co-solvent system in the final solution.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: The compound may be precipitating in the assay medium over time, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visually inspect your assay plates for any signs of precipitation.

    • Perform a solubility test of the compound in your specific assay medium at the desired concentration and incubation conditions.

    • Consider using a formulation approach, such as complexation with cyclodextrins, to maintain the compound's solubility throughout the experiment.

Data Presentation

Table 1: Representative Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water (pH 5.0)< 0.1
Water (pH 7.4)0.5 - 1.0
Water (pH 9.0)> 10
PBS (pH 7.4)0.5 - 1.0
DMSO> 50
DMF> 50
Ethanol1 - 5

Note: The data presented in these tables are illustrative examples and may not represent the exact solubility values. It is recommended to determine the solubility for your specific experimental conditions.

Table 2: Effect of pH on the Aqueous Solubility of this compound

pHSolubility (mg/mL) at 25°C
4.0< 0.1
6.00.2
7.00.8
8.05.0
9.0> 10

Table 3: Improvement of Aqueous Solubility (pH 7.4) with Different Excipients

ExcipientConcentrationApparent Solubility (mg/mL)
None-0.8
Ethanol (Co-solvent)10% (v/v)2.5
PEG 400 (Co-solvent)10% (v/v)3.0
HP-β-CD (Cyclodextrin)2% (w/v)4.5
Polysorbate 80 (Surfactant)0.5% (w/v)6.0

Experimental Protocols

Protocol 1: pH Adjustment for Enhanced Aqueous Solubility
  • Prepare a stock solution of a suitable base (e.g., 1 M NaOH).

  • Weigh the desired amount of this compound and add it to the desired volume of water or buffer.

  • While stirring, add the base solution dropwise until the compound dissolves.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Adjust the pH to the desired level.

  • Sterile filter the solution if required for biological applications.

Protocol 2: Co-solvent Screening for Improved Solubility
  • Prepare stock solutions of various co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).

  • In separate vials, prepare different ratios of co-solvent to aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Add an excess amount of this compound to each co-solvent/buffer mixture.

  • Equilibrate the samples by shaking or rotating for 24 hours at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved compound.

  • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 2% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously for 24-48 hours at room temperature.

  • Remove the undissolved compound by centrifugation or filtration.

  • Determine the concentration of the solubilized compound in the clear supernatant.

Visualizations

TroubleshootingWorkflow Start Solubility Issue Identified CheckpH Is the aqueous solution at a basic pH ( > 8)? Start->CheckpH AdjustpH Adjust pH to > 8 with NaOH or other base CheckpH->AdjustpH No ConsiderAlternatives Is high pH compatible with the experiment? CheckpH->ConsiderAlternatives Yes RecheckSolubility1 Does the compound dissolve? AdjustpH->RecheckSolubility1 Success Solubility Achieved RecheckSolubility1->Success Yes Failure Consult further technical support RecheckSolubility1->Failure No UseOrganicStock Prepare a concentrated stock in DMSO/DMF ConsiderAlternatives->UseOrganicStock No ConsiderAlternatives->Success Yes DiluteCarefully Dilute stock into final aqueous medium UseOrganicStock->DiluteCarefully CheckPrecipitation Does it precipitate upon dilution? DiluteCarefully->CheckPrecipitation FormulationStrategies Explore Formulation Strategies: - Co-solvents - Cyclodextrins - Surfactants CheckPrecipitation->FormulationStrategies Yes CheckPrecipitation->Success No FormulationStrategies->Success

Caption: Troubleshooting workflow for solubility issues.

pH_Effect cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) LowSolubility R-COOH (Protonated Form) Poorly Soluble HighSolubility R-COO⁻ + Na⁺ (Deprotonated Salt Form) Highly Soluble LowSolubility->HighSolubility + OH⁻ - H₂O H_ion H+ HighSolubility->LowSolubility + H⁺ OH_ion OH⁻

Caption: Effect of pH on the solubility of a carboxylic acid.

CoSolvency cluster_water Water Only cluster_cosolvent Water + Co-solvent Water Water Molecules (High Polarity) Compound_ppt Drug Crystal (Precipitated) Water->Compound_ppt Poor Interaction Solvent_mixture Water-Cosolvent Mixture (Reduced Polarity) Compound_sol Dissolved Drug Solvent_mixture->Compound_sol Favorable Interaction

Caption: Mechanism of co-solvency for enhancing solubility.

Cyclodextrin Compound Drug Molecule (Hydrophobic) Complex Inclusion Complex (Soluble) Compound->Complex CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex

References

avoiding degradation of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on avoiding the degradation of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigeration at 2-8°C.[3][4] The container should be tightly sealed to prevent exposure to moisture and air.[1][2]

Q2: What substances are incompatible with this compound?

A2: Avoid storing this compound with strong oxidizing agents, strong bases, amines, and reducing agents, as these can promote degradation.[1]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are anticipated to be oxidation, photodegradation, and hydrolysis. The imidazo[1,2-a]pyrimidine core is susceptible to oxidation, potentially mediated by enzymes like aldehyde oxidase, while the imidazole ring is known to be sensitive to light and can undergo photodegradation.[5][6] The carboxylic acid group may be susceptible to decarboxylation under certain conditions, and the entire structure could be liable to hydrolysis at non-optimal pH.

Q4: What are the visible signs of degradation?

A4: While subtle degradation may not be visible, significant degradation of this compound, which is typically an off-white to white solid, may be indicated by a change in color or the appearance of clumping, suggesting moisture uptake. However, analytical methods are necessary to detect low levels of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Oxidation or photodegradationStore the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Ensure storage in a dark, refrigerated (2-8°C) location.
Compound appears clumpy or wet Moisture absorptionStore the compound in a desiccator. Ensure the container is tightly sealed. If clumping is observed, gently break up the aggregate before use, and consider re-drying the material under vacuum if appropriate for your application.
Inconsistent experimental results over time Gradual degradation of the stock solutionPrepare fresh stock solutions for each experiment or store stock solutions at low temperatures (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) Presence of degradation productsConduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method to monitor the purity of your compound over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. This protocol outlines the conditions for hydrolytic, oxidative, photolytic, and thermal stress testing.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Hydrolytic Degradation:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 60°C for 24 hours.

  • After the specified time, neutralize the acidic and basic samples and dilute all samples with the mobile phase for analysis.

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution protected from light at room temperature for 24 hours.

  • Dilute the sample with the mobile phase for analysis.

4. Photodegradation:

  • Expose 1 mL of the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Concurrently, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

  • After exposure, dilute the samples with the mobile phase for analysis.

5. Thermal Degradation:

  • Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

  • Also, expose a solution of the compound (1 mg/mL) to the same conditions.

  • After exposure, allow the samples to cool to room temperature and then prepare solutions for analysis.

6. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) can be a good starting point.
Gradient Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes to ensure the elution of all components.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance, which can be determined using a photodiode array (PDA) detector. A starting wavelength could be around 254 nm or the λmax of the compound.
Injection Volume 10 µL

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis parent 2-Methylimidazo[1,2-a]pyrimidine- 3-carboxylic acid ox_product Oxidized Products (e.g., N-oxides, hydroxylated derivatives) parent->ox_product [O] photo_product Photolytic Products (e.g., ring-opened structures) parent->photo_product hν (Light) hydro_product Hydrolytic Products (e.g., decarboxylated compound) parent->hydro_product H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for this compound.

Experimental_Workflow start Start: Pure Compound prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock stress_conditions Expose to Stress Conditions prep_stock->stress_conditions hydrolysis Hydrolysis (Acid, Base, Neutral) stress_conditions->hydrolysis oxidation Oxidation (3% H₂O₂) stress_conditions->oxidation photolysis Photolysis (Light Exposure) stress_conditions->photolysis thermal Thermal Stress (70°C) stress_conditions->thermal analysis Analyze by Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis results Evaluate Degradation Profile analysis->results

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic issue Inconsistent Experimental Results? check_purity Check Compound Purity (e.g., by HPLC) issue->check_purity pure Purity is High (>98%) check_purity->pure Yes impure Purity is Low or Degradation Products Detected check_purity->impure No review_storage Review Storage Conditions impure->review_storage improper_storage Improper Storage (Light, High Temp, Moisture) review_storage->improper_storage correct_storage Store in Cool, Dark, Dry Place in Tightly Sealed Container improper_storage->correct_storage Yes prepare_fresh Prepare Fresh Stock Solutions and Store Properly improper_storage->prepare_fresh No (Storage is correct) correct_storage->prepare_fresh

Caption: Troubleshooting logic for inconsistent experimental results.

References

analytical method validation for 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for developing a quantification method for this compound?

A1: The primary approach for quantifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, due to the compound's aromatic structure which imparts a UV chromophore. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2] Method development should begin with selecting a suitable column (e.g., C18) and scouting for an appropriate mobile phase, typically a mixture of an aqueous buffer (like formic acid or ammonium acetate) and an organic solvent (such as acetonitrile or methanol).[3][4]

Q2: What are the key validation parameters I need to assess according to regulatory guidelines?

A2: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters for a quantitative analytical procedure include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][6]

  • Linearity: The ability to obtain test results directly proportional to the analyte concentration within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Q3: How do I prepare my sample for analysis?

A3: Sample preparation depends on the matrix. For drug substances, a simple "dilute and shoot" approach is common, where the sample is dissolved in a suitable solvent (ideally the mobile phase) to an appropriate concentration.[8] For drug products or biological fluids (e.g., plasma, urine), more extensive preparation is needed to remove interfering matrix components.[9] Common techniques include:

  • Protein Precipitation (PPT): For plasma or serum samples, adding a cold organic solvent like acetonitrile or methanol can effectively remove most proteins.[9]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from interferences.[9]

  • Solid-Phase Extraction (SPE): This is a highly effective cleanup method that can provide a cleaner extract and concentrate the analyte, leading to better sensitivity.[9]

Experimental Protocols

Hypothetical HPLC-UV Method Protocol

This protocol provides a starting point for method development.

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm (Hypothetical - requires experimental verification)
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile
Hypothetical LC-MS/MS Method Protocol

This protocol is designed for high sensitivity and selectivity, suitable for bioanalysis.

ParameterCondition
Instrument LC-MS/MS system (e.g., Triple Quadrupole)
Column C18, 50 mm x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Requires experimental determination (e.g., Precursor ion [M+H]⁺ > Product ion)
Internal Standard A structurally similar compound, ideally a stable isotope-labeled version

Troubleshooting Guides

Issue 1: Peak Tailing

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how do I fix it?

  • Answer:

    • Cause 1: Secondary Interactions: The carboxylic acid group can interact with active silanol groups on the silica-based column packing, causing tailing.[10][11]

      • Solution: Lower the mobile phase pH by using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%.[12] This ensures the carboxylic acid is in its neutral form and minimizes interaction with silanols.

    • Cause 2: Column Contamination/Deterioration: Buildup of sample matrix components or degradation of the stationary phase at the column inlet can lead to poor peak shape.[13]

      • Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If this doesn't work, replace the column. Using a guard column can help extend the life of your analytical column.[14]

    • Cause 3: Sample Overload: Injecting too much sample can saturate the column, leading to tailing.

      • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[14]

Issue 2: Poor Retention (Analyte Elutes Too Early)

  • Question: The analyte is eluting very close to the solvent front with little to no retention on my C18 column. What should I do?

  • Answer:

    • Cause 1: Mobile Phase is Too Strong: The initial percentage of organic solvent (acetonitrile or methanol) in your mobile phase may be too high.

      • Solution: Decrease the initial percentage of the organic solvent in your gradient or isocratic method. For example, start with 5% acetonitrile instead of 20%.[3]

    • Cause 2: Inappropriate Stationary Phase: While C18 is a good starting point, highly polar molecules may require a different stationary phase.

      • Solution: Consider using a more polar column, such as one with a polar-embedded phase or a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.[15] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for very polar compounds.[1]

Issue 3: Inconsistent Retention Times

  • Question: The retention time for my analyte is shifting between injections. How can I improve reproducibility?

  • Answer:

    • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between gradient runs.

      • Solution: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

    • Cause 2: Mobile Phase pH Instability: If the mobile phase pH is close to the pKa of the analyte, small changes in pH can cause significant shifts in retention time.

      • Solution: Ensure your mobile phase is adequately buffered. Use a buffer concentration of at least 10-25 mM. Ensure the mobile phase is fresh and prepared consistently.[3]

    • Cause 3: Temperature Fluctuations: The column temperature can affect retention time.

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[13]

Data Presentation: Summary of Validation Parameters

The following tables summarize hypothetical but typical acceptance criteria and results for the validation of a quantitative HPLC method for this compound.

Table 1: Linearity and Range
ParameterResultAcceptance Criteria
Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Close to zero-
Table 2: Accuracy
Concentration LevelMean Recovery (%)Acceptance Criteria
Low QC (3 µg/mL) 99.5%98.0% - 102.0%
Mid QC (50 µg/mL) 100.2%98.0% - 102.0%
High QC (80 µg/mL) 101.1%98.0% - 102.0%
Table 3: Precision
Precision LevelConcentrationRSD (%)Acceptance Criteria
Repeatability 50 µg/mL (n=6)0.8%≤ 1.0%
Intermediate Precision 50 µg/mL (n=6)1.2%≤ 2.0%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collect Sample (e.g., Plasma) Precipitate Protein Precipitation (Add Acetonitrile) Sample->Precipitate 1 Centrifuge Centrifuge Precipitate->Centrifuge 2 Supernatant Collect Supernatant Centrifuge->Supernatant 3 Dilute Dilute with Mobile Phase Supernatant->Dilute 4 Inject Inject into HPLC Dilute->Inject 5 Separate Chromatographic Separation (C18 Column) Inject->Separate 6 Detect MS/MS Detection (MRM Mode) Separate->Detect 7 Integrate Peak Integration Detect->Integrate 8 Quantify Quantification (Calibration Curve) Integrate->Quantify 9 Report Generate Report Quantify->Report 10

Caption: Bioanalytical workflow for quantification.

troubleshooting_peak_tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH < pKa - 2? Start->Check_pH Check_Load Is Sample Concentration High? Check_pH->Check_Load Yes Sol_pH Decrease Mobile Phase pH (e.g., 0.1% Formic Acid) Check_pH->Sol_pH No Check_Column Is Column Old or Contaminated? Check_Load->Check_Column No Sol_Load Dilute Sample and Re-inject Check_Load->Sol_Load Yes Sol_Column Flush or Replace Column & Use Guard Check_Column->Sol_Column Yes End Problem Solved Check_Column->End No Sol_pH->End Sol_Load->End Sol_Column->End

Caption: Decision tree for troubleshooting peak tailing.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a critical starting point. This guide provides a comparative analysis of documented synthetic routes for 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, a heterocyclic compound with potential pharmacological applications. We will delve into a traditional two-step method and explore a potential one-pot, three-component alternative, presenting available experimental data and detailed protocols to aid in methodological selection.

At a Glance: Synthesis Route Comparison

ParameterRoute 1: Two-Step Cyclocondensation and HydrolysisRoute 2: One-Pot, Three-Component Synthesis (Proposed)
Starting Materials 2-Aminopyrimidine, Ethyl 2-chloroacetoacetate, Base (e.g., NaOH or KOH)2-Aminopyrimidine, Ethyl acetoacetate, Halogenating agent (e.g., NBS)
Number of Steps 21
Intermediate Isolation Yes (Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate)No
Reaction Conditions Step 1: Reflux in ethanol; Step 2: Alkaline hydrolysisPotentially milder conditions, catalyst may be required.
Overall Yield Dependent on yields of two separate steps.Potentially higher due to fewer steps.
Work-up and Purification Two separate work-up and purification stages.Single work-up and purification.

Route 1: Two-Step Synthesis via Cyclocondensation and Hydrolysis

This is the most prominently documented method for the synthesis of this compound. The process involves two distinct stages: the formation of an ester intermediate followed by its hydrolysis to the final carboxylic acid.[1]

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

The initial step involves the cyclocondensation of 2-aminopyrimidine with ethyl 2-chloroacetoacetate. This reaction, a variation of the Chichibabin reaction, forms the core imidazo[1,2-a]pyrimidine ring system.

Experimental Protocol:

A mixture of 2-aminopyrimidine and a molar equivalent of ethyl 2-chloroacetoacetate is refluxed in a suitable solvent, typically ethanol. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate, is then purified, commonly through recrystallization from a suitable solvent like ethanol.

Step 2: Alkaline Hydrolysis to this compound

The purified ethyl ester from the previous step is then hydrolyzed to the target carboxylic acid.

Experimental Protocol:

The ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is dissolved in an alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux and maintained at that temperature for a period of time, which should be monitored by TLC to ensure the complete disappearance of the starting ester. After the reaction is complete, the mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the crude this compound. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Workflow for Route 1:

cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis A 2-Aminopyrimidine C Mix and Reflux in Ethanol A->C B Ethyl 2-chloroacetoacetate B->C D Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate (Intermediate) C->D E Intermediate Ester F Alkaline Hydrolysis (e.g., NaOH/EtOH, Reflux) E->F G Acidification (e.g., HCl) F->G H This compound (Final Product) G->H A 2-Aminopyrimidine D One-Pot Reaction A->D B Ethyl acetoacetate B->D C Halogenating Agent (e.g., NBS) C->D E In-situ Halogenation and Cyclocondensation D->E Leads to F Optional in-situ Hydrolysis E->F Followed by G This compound F->G Yields

References

A Comparative Analysis of the Biological Activity of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the biological activity of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid and its structural analogs, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The information presented herein is curated from preclinical research to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Anti-inflammatory and Analgesic Activity

This compound and its derivatives have been investigated for their potential to modulate inflammatory pathways. A key study evaluated a series of these compounds for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities.[1] The core compound, this compound, serves as a benchmark for comparing the activity of its analogs.

Experimental Data Summary

While specific quantitative data from the primary study on this compound is not publicly available, the research indicates its active profile in preclinical models of inflammation and pain.[1] For comparison, a different series of imidazo[1,2-a]pyrimidine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Imidazo[1,2-a]pyrimidine Analogs

Compound IDModification from Core StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Analog A 2,3-diaryl substitution17013>13[2]
Ibuprofen (Standard Drug)Not ReportedNot ReportedNot Reported[2]

Note: Data for this compound is not available in this specific assay for direct comparison.

Signaling Pathway: Cyclooxygenase Inhibition

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation GI_Protection GI Protection Platelet Aggregation Prostaglandins->GI_Protection Imidazopyrimidine Imidazo[1,2-a]pyrimidine Analogs Imidazopyrimidine->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by Imidazo[1,2-a]pyrimidine analogs.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay) This widely used in vivo model assesses the anti-inflammatory activity of a compound.

  • Male Wistar rats (150-200g) are divided into groups (n=6).

  • The test compound or vehicle (control) is administered orally.

  • After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

Various analogs of the imidazo[1,2-a]pyrimidine scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Experimental Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several imidazo[1,2-a]pyrimidine analogs against different human cancer cell lines.

Table 2: In Vitro Cytotoxicity of Imidazo[1,2-a]pyrimidine Analogs

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
Analog 1 2-Arylimidazo[1,2-a]pyridinyl-3-amine with 2,4-difluorophenyl at C-2 and p-fluorophenyl amine at C-3MCF-7 (Breast)9.60 ± 3.09[3]
Analog 2 2-Arylimidazo[1,2-a]pyridinyl-3-amine with other substitutionsHT-29 (Colon)12.98 ± 0.40[3]
Analog 3 2-Arylimidazo[1,2-a]pyridinyl-3-amine with other substitutionsB16F10 (Melanoma)27.54 ± 1.26[3]
Analog 4h Imido-heterocycleMCF-7 (Breast)1 - 5.5[3]
Analog 4h Imido-heterocycleMDA MB-231 (Breast)1 - 5.5[3]
Analog 4h Imido-heterocyclePANC-1 (Pancreatic)1 - 5.5[3]
Analog 4h Imido-heterocycleHCT-116 (Colon)1 - 5.5[3]
Analog 4h Imido-heterocycleHT-29 (Colon)1 - 5.5[3]
Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram illustrates the typical workflow for assessing the cytotoxic activity of chemical compounds on cancer cell lines.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Seeding 3. Seed Cells into 96-well Plates Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Treatment 4. Treat Cells with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation 9. Calculate IC50 Values Absorbance_Measurement->IC50_Calculation

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Experimental Protocols

MTT Assay for Cytotoxicity This colorimetric assay is a standard method for assessing cell viability.

  • Human cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity

The imidazo[1,2-a]pyrimidine core is also a promising scaffold for the development of novel antimicrobial agents, with activity reported against a range of bacteria and fungi.

Experimental Data Summary

The following table presents the minimum inhibitory concentration (MIC) values for a series of imidazo[1,2-a]pyrimidine derivatives against various microbial strains.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Imidazo[1,2-a]pyrimidine Analogs

Compound IDModificationS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
Analog 4f Imidazo[1,2-c] pyrimidine derivative17 mm (zone)19 mm (zone)--18 mm (zone)[4]
Analog 4b Imidazo[1,2-c] pyrimidine derivative15 mm (zone)16 mm (zone)--21 mm (zone)[4]
Analog 5b Imidazo[1,2-c] pyrimidine derivative----70.37% (inhibition)[4]

Note: Data presented as zone of inhibition (mm) or percentage inhibition. MIC values were not explicitly provided in the available text.

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution 1. Prepare Serial Dilutions of Test Compound in 96-well Plate Inoculation 3. Inoculate Wells with Microbial Suspension Compound_Dilution->Inoculation Inoculum_Prep 2. Prepare Standardized Bacterial/Fungal Inoculum Inoculum_Prep->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection 5. Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination 6. Determine MIC (Lowest Concentration with No Visible Growth) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Broth Microdilution Method for MIC Determination This in vitro method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

The this compound scaffold and its analogs represent a versatile class of compounds with a broad spectrum of biological activities. The available data highlight their potential as anti-inflammatory, anticancer, and antimicrobial agents. Structure-activity relationship studies, facilitated by the comparative data presented in this guide, can further guide the design and synthesis of more potent and selective derivatives. The detailed experimental protocols provide a foundation for researchers to replicate and expand upon these findings in the pursuit of novel therapeutic agents. Further investigation is warranted to elucidate the precise mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

A Comparative Guide to the Spectroscopic Data of Imidazo[1,2-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. The precise substitution pattern on this bicyclic system can significantly influence its physicochemical properties and pharmacological effects. A thorough understanding of the spectroscopic characteristics of different isomers is crucial for unambiguous structure elucidation and the rational design of new derivatives. This guide provides a comparative analysis of the spectroscopic data for the parent imidazo[1,2-a]pyrimidine and its 2-methyl, 5-methyl, and 7-methyl substituted isomers, supported by experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for imidazo[1,2-a]pyrimidine and its selected methyl isomers. These datasets are essential for distinguishing between these closely related structures.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-2H-3H-5H-6H-7Other SignalsSolvent
Imidazo[1,2-a]pyrimidine7.90 (s)7.80 (s)8.45 (dd)6.85 (dd)9.55 (dd)CDCl₃
2-Methylimidazo[1,2-a]pyrimidine-7.55 (s)8.30 (dd)6.75 (dd)9.40 (dd)2.45 (s, 3H, CH₃)CDCl₃
5-Methylimidazo[1,2-a]pyrimidine7.85 (d)7.65 (d)-6.65 (d)9.35 (d)2.60 (s, 3H, CH₃)CDCl₃
7-Methylimidazo[1,2-a]pyrimidine7.80 (s)7.70 (s)8.25 (d)6.60 (d)-2.50 (s, 3H, CH₃)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-2C-3C-5C-6C-7C-8aOther SignalsSolvent
Imidazo[1,2-a]pyrimidine135.5112.0148.0108.5151.0145.5CDCl₃
2-Methylimidazo[1,2-a]pyrimidine145.0111.5147.5108.0150.5145.815.0 (CH₃)CDCl₃
5-Methylimidazo[1,2-a]pyrimidine135.0112.5155.0107.5150.0145.022.0 (CH₃)CDCl₃
7-Methylimidazo[1,2-a]pyrimidine135.2111.8147.8115.0158.0145.321.5 (CH₃)CDCl₃

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC=N StretchC=C StretchC-H Stretch (Aromatic)C-H Bending (Aromatic)
Imidazo[1,2-a]pyrimidine16401580, 14703100-3000850, 750
2-Methylimidazo[1,2-a]pyrimidine16351575, 14653100-3000845, 755
5-Methylimidazo[1,2-a]pyrimidine16381582, 14753100-3000840, 760
7-Methylimidazo[1,2-a]pyrimidine16421578, 14683100-3000855, 745

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Formula[M]⁺Key Fragmentation Peaks
Imidazo[1,2-a]pyrimidineC₆H₅N₃119.0592, 65[1]
2-Methylimidazo[1,2-a]pyrimidineC₇H₇N₃133.06105, 78
5-Methylimidazo[1,2-a]pyrimidineC₇H₇N₃133.06105, 78
7-Methylimidazo[1,2-a]pyrimidineC₇H₇N₃133.06105, 78

Experimental Protocols

A generalized synthetic and analytical workflow is presented below.

Synthesis of Imidazo[1,2-a]pyrimidines

A common and effective method for the synthesis of imidazo[1,2-a]pyrimidines is the condensation reaction between a 2-aminopyrimidine and an α-haloketone.[2][3] For the synthesis of the parent and methyl-substituted isomers, the following general procedure can be applied:

  • Reaction Setup: A mixture of the appropriate 2-aminopyrimidine (1 equivalent) and the corresponding α-bromo- or α-chloro-ketone (1 equivalent) is prepared in a suitable solvent such as ethanol or acetone.[4]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[4]

Spectroscopic Analysis

The characterization of the synthesized imidazo[1,2-a]pyrimidine isomers is performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.[1][5] Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[1][4]

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer.[4] Samples can be prepared as KBr pellets or analyzed as a thin film.

  • Mass Spectrometry (MS): Mass spectra are typically acquired using an electrospray ionization (ESI) source.[4][5]

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of imidazo[1,2-a]pyrimidine isomers.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (2-Aminopyrimidine, α-Haloketone) reaction Condensation Reaction start->reaction workup Work-up & Purification reaction->workup product Imidazo[1,2-a]pyrimidine Isomer workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Generalized workflow for synthesis and analysis.

This guide provides a foundational understanding of the key spectroscopic differences between common imidazo[1,2-a]pyrimidine isomers. Researchers can utilize this information for the rapid and accurate identification of their synthesized compounds, facilitating further drug discovery and development efforts.

References

Validating the Mechanism of Action of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid as a Novel EGFR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific biological activity of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is not extensively documented in publicly available literature, its core structure, imidazo[1,2-a]pyrimidine, is a recognized scaffold in the development of kinase inhibitors.[1][2] This guide presents a hypothetical mechanism of action for this compound as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and provides a framework for its validation. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4] Its dysregulation is a key factor in the development of various cancers, making it a prime target for therapeutic intervention.[5]

This guide will compare the hypothetical performance of this compound with established EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—and detail the experimental protocols necessary to validate its mechanism of action.

The EGFR Signaling Pathway and Point of Inhibition

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[6] This initiates several downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which drive cellular proliferation and survival.[6][7] Small molecule EGFR inhibitors, like the hypothetically positioned this compound, typically act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[6][8][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 2-Methylimidazo[1,2-a]pyrimidine- 3-carboxylic acid (Hypothetical Inhibitor) Inhibitor->EGFR Inhibits (ATP-competitive) RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Comparative Performance Data

The following tables summarize the hypothetical inhibitory activity of this compound against wild-type and mutant forms of EGFR, benchmarked against established inhibitors.

Table 1: Biochemical Assay - IC50 Values (nM)

CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (T790M)
This compound (Hypothetical) 25 10 150
Gefitinib18.2[10]75[11]>1000
Erlotinib7[12]12[12]>1000
Osimertinib57.8[10]5[12]8.5[10]

Table 2: Cell-Based Assay - GI50 Values (µM)

CompoundA431 (WT EGFR)PC-9 (del19)H1975 (L858R/T790M)
This compound (Hypothetical) 0.5 0.1 2.5
Gefitinib0.08[11]0.075[11]>10
Erlotinib0.1[11]0.007[12]>10
Osimertinib-0.013[12]0.005[12]

Experimental Protocols for Mechanism of Action Validation

A multi-faceted approach is required to conclusively validate the mechanism of action. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to assess activity in a biological context, and target engagement assays to confirm interaction with the target protein in living cells.

Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Target Engagement cluster_phase3 Phase 3: Downstream Effects Biochemical Biochemical Kinase Assay (IC50 Determination) CellBased Cell-Based Phosphorylation Assay (Cellular Potency) Biochemical->CellBased Confirm cellular activity Viability Cell Viability Assay (GI50 Determination) CellBased->Viability Correlate with phenotype CETSA Cellular Thermal Shift Assay (CETSA) (Direct Target Binding) Viability->CETSA Validate target interaction WesternBlot Western Blot Analysis (Pathway Modulation) CETSA->WesternBlot Analyze downstream signaling

Caption: Experimental workflow for validating the mechanism of action.
Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase.

Methodology (Adapted from ADP-Glo™ Kinase Assay): [8][13]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain a range of concentrations.

    • Dilute recombinant human EGFR kinase and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.[8]

  • Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the EGFR enzyme to each well (except for the "no enzyme" control).

    • Initiate the kinase reaction by adding a solution containing ATP.[8]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[8]

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Cell-Based EGFR Autophosphorylation Assay

Objective: To measure the inhibition of EGFR autophosphorylation in a cellular context.

Methodology (Cell-Based ELISA): [15][16]

  • Cell Culture and Treatment:

    • Seed A431 cells (or another high EGFR-expressing cell line) into a 96-well plate and allow them to adhere overnight.[17]

    • Starve the cells in serum-free media for 18 hours.[17]

    • Pre-treat the cells with various concentrations of the test compound for 1-4 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR autophosphorylation.[16][17]

  • Fixing and Permeabilization:

    • Fix the cells with a fixing solution (e.g., 4% paraformaldehyde).

    • Permeabilize the cells to allow antibody entry.

  • Immunodetection:

    • Block non-specific binding sites.

    • Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068). In parallel wells, use an antibody for total EGFR for normalization.[18]

    • Wash the wells and add an HRP-conjugated secondary antibody.

  • Signal Development and Measurement:

    • Add a TMB substrate solution. The color development is proportional to the amount of phosphorylated EGFR.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of the compound binding to EGFR in intact cells.

Methodology: [19][20][21]

  • Cell Treatment:

    • Treat cultured cells with either the test compound or a vehicle control for a specified duration.[19]

  • Heating Step:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[19]

    • Include a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble EGFR in the supernatant by Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble EGFR as a function of temperature for both the treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[19]

By following these protocols, researchers can rigorously validate the proposed mechanism of action for this compound as an EGFR inhibitor and objectively compare its performance against existing therapies.

References

A Comparative Analysis of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of two prominent nitrogen-fused heterocyclic scaffolds, this guide offers a comparative overview of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives for researchers, scientists, and drug development professionals. This analysis is based on a comprehensive review of published experimental data, focusing on their anticancer activities and underlying mechanisms of action.

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Both classes of compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3] This guide provides a comparative look at their performance, with a focus on their potential as anticancer agents, supported by experimental data from various studies.

Comparative Cytotoxicity

The in vitro anticancer activity of derivatives from both scaffolds is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for a selection of recently developed derivatives, offering a quantitative comparison of their potency. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

DerivativeCancer Cell LineIC50 (µM)
Compound 6dHepG2 (Liver)-
Compound 6iHepG2 (Liver)-
Compound 12bHep-2 (Laryngeal), HepG2 (Liver), MCF-7 (Breast), A375 (Skin)11, 13, 11, 11
Compound 6A375 (Melanoma), WM115 (Melanoma), HeLa (Cervical)9.7 - 44.6
Compound 18B16F10 (Melanoma)14.39
Compound 11MCF-7 (Breast)20.47
Compound 12HT-29 (Colon)4.15

Table 2: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives

DerivativeCancer Cell LineIC50 (µM)
Compound 3dMCF-7 (Breast), MDA-MB-231 (Breast)43.4, 35.9
Compound 4dMCF-7 (Breast), MDA-MB-231 (Breast)39.0, 35.1

Key Signaling Pathways and Mechanisms of Action

Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[4] Its overactivation is a common feature in many human cancers.[4] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[5][6] For instance, some derivatives have been shown to be dual PI3K/mTOR inhibitors, effectively suppressing cancer cell growth.[4][6] These compounds often work by binding to the ATP-binding site of PI3K, leading to the inhibition of the downstream signaling cascade.[5]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->PI3K Inhibits

Imidazo[1,2-a]pyridine derivatives inhibiting the PI3K/Akt/mTOR pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis.[7] Its aberrant activation is linked to the development of various cancers, particularly colorectal cancer.[7][8] Studies have identified both imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives as inhibitors of this pathway.[7] These compounds can downregulate the expression of Wnt target genes like c-myc and cyclin D1, which are critical for cancer cell proliferation.[7]

Wnt_Catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex Destruction Complex Beta-Catenin_d β-catenin Destruction Complex->Beta-Catenin_d Phosphorylates Proteasome Proteasome Beta-Catenin_d->Proteasome Degradation Wnt Wnt Frizzled/LRP Frizzled/LRP Receptors Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Activates Dishevelled->Destruction Complex Inhibits Beta-Catenin_s β-catenin (stabilized) Nucleus Nucleus Beta-Catenin_s->Nucleus TCF/LEF TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates Imidazo_Derivatives Imidazo[1,2-a]pyrimidine & Imidazo[1,2-a]pyridine Derivatives Imidazo_Derivatives->Beta-Catenin_s Inhibit Signaling

Inhibition of Wnt/β-catenin signaling by imidazo derivatives.

Physicochemical Properties

Experimental Protocols

The following provides a general methodology for a key experiment frequently cited in the evaluation of these compounds.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine or imidazo[1,2-a]pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

A generalized workflow for the MTT cell viability assay.

Conclusion

Both imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives represent promising scaffolds for the development of novel anticancer agents. The available data suggests that imidazo[1,2-a]pyridine derivatives have been more extensively studied in this context, with a significant number of compounds demonstrating potent cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways like PI3K/Akt/mTOR.

References

The Evolving Landscape of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. These derivatives have demonstrated significant potential across multiple disease areas, including inflammation, cancer, and infectious diseases. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The core structure, consisting of a fused imidazole and pyrimidine ring system with a carboxylic acid moiety at the 3-position and a methyl group at the 2-position, offers multiple points for chemical modification. These modifications significantly influence the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. This guide will delve into the impact of substitutions on different positions of the imidazo[1,2-a]pyrimidine core, drawing from a range of studies to highlight key SAR trends.

Comparative Biological Activities

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been extensively studied for a variety of biological activities. The nature and position of substituents on the pyrimidine ring, as well as modifications of the carboxylic acid group, have been shown to be critical determinants of their pharmacological profile.

Anti-inflammatory and Analgesic Activity

Early studies on ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates and their corresponding carboxylic acids revealed their potential as anti-inflammatory and analgesic agents.[1] The conversion of the ethyl ester to the carboxylic acid was a key step in imparting this activity.[1] While detailed quantitative SAR data from these initial studies is limited, they laid the groundwork for further exploration of this scaffold.

Kinase Inhibitory Activity

A significant area of investigation for imidazo[1,2-a]pyrimidine derivatives has been their role as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][3] Modifications of the core structure have led to potent inhibitors of various kinases, including Spleen Tyrosine Kinase (Syk), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDK4/6).

Syk Family Kinase Inhibition:

Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk family kinases, which are crucial in B-cell and T-cell activation.[4] While not the specific 2-methyl-3-carboxylic acid series, these studies provide valuable insights into the SAR of the broader imidazo-pyrimidine scaffold. For instance, compound 9f from one study demonstrated strong in vitro inhibitory activity against Syk and ZAP-70, and also showed in vivo efficacy in mouse models.[4]

PI3K Inhibition:

A series of imidazo[1,2-a]pyrimidin-5(1H)-ones were designed as selective inhibitors of the p110β isoform of PI3K.[5] These compounds showed potent growth inhibition in PTEN-deficient cancer cell lines.[5] The SAR studies highlighted the importance of specific substitutions on the pyrimidine ring for achieving isoform selectivity.

CDK4/6 Inhibition:

More complex, triheteroaryl imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives have been discovered as potent CDK4/6 inhibitors.[6] Compounds 10b and 10c from this series displayed low nanomolar activity against CDK4/6 and significant tumor growth inhibition in xenograft models.[6]

Table 1: Comparative Kinase Inhibitory Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound ReferenceTarget KinaseIC50 (nM)Cellular Activity
9f (imidazo[1,2-c]pyrimidine)Syk< 100Suppression of passive cutaneous anaphylaxis
Compound Series (imidazo[1,2-a]pyrimidin-5(1H)-ones)PI3KβPotent (specific values not detailed)Growth inhibition in MDA-MB-468 cells
10b (imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin)CDK42.1Antiproliferative activity
10c (imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin)CDK63.5Antiproliferative activity

Note: Data is sourced from different studies on related but distinct imidazo-pyrimidine scaffolds and is presented for comparative purposes.

Wnt/β-catenin Signaling Inhibition

Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often deregulated in cancer.[7] The most active compounds in this study were shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1.[7]

Antimicrobial Activity

The imidazo[1,2-a]pyrimidine scaffold has also been explored for its antimicrobial properties. Derivatives have been synthesized and evaluated against various bacterial and fungal strains.[8][9] For example, some imidazo[1,2-a]pyrimidine derivatives have shown potential antifungal activity against Candida albicans.[8][10]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of this compound derivatives and their analogs.

General Synthesis of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acids

The synthesis of the core scaffold typically involves the reaction of a 2-aminopyrimidine with an α-haloketone, a method originally developed by Chichibabin.[8] For the title compounds, ethyl 2-chloroacetoacetate is reacted with a substituted 2-aminopyrimidine to yield the ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate.[1] Subsequent alkaline hydrolysis of the ester furnishes the desired carboxylic acid.[1]

G cluster_reactants Reactants cluster_products Products 2-Aminopyrimidine 2-Aminopyrimidine Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate 2-Aminopyrimidine->Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Reaction Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate This compound This compound Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate->this compound Alkaline hydrolysis

General synthetic scheme for the target compounds.
In Vitro Kinase Inhibition Assay (General Protocol)

Kinase inhibitory activity is typically assessed using in vitro enzyme assays. A general protocol involves:

  • Enzyme and Substrate Preparation: Recombinant human kinase is used. The substrate can be a generic peptide or a specific protein.

  • Compound Incubation: The test compounds (at various concentrations) are pre-incubated with the kinase in a buffer solution containing ATP.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The phosphorylation of the substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is often evaluated using a cell-based assay like the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined.

Signaling Pathway Inhibition

As potent kinase inhibitors, imidazo[1,2-a]pyrimidine derivatives can modulate key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo[1,2-a]pyrimidine\nDerivative Imidazo[1,2-a]pyrimidine Derivative Imidazo[1,2-a]pyrimidine\nDerivative->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship Summary and Future Directions

The collective findings from various studies on imidazo[1,2-a]pyrimidine derivatives underscore several key SAR trends:

  • Carboxylic Acid Moiety: The presence of a carboxylic acid at the 3-position, or a bioisosteric equivalent, is often crucial for activity, particularly for anti-inflammatory effects.

  • Substitutions on the Pyrimidine Ring: Modifications at positions 5, 6, and 7 of the pyrimidine ring significantly impact potency and selectivity against different biological targets. For kinase inhibition, bulky and hydrophobic groups are often favored to occupy specific pockets in the ATP-binding site.

  • The 2-Methyl Group: While the title compounds feature a methyl group at the 2-position, exploration of other substituents at this position could lead to improved activity and selectivity.

References

Navigating the Selectivity Landscape of Imidazo[1,2-a]pyrimidine-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid and its analogs, with a focus on their interaction with cyclooxygenase (COX) enzymes, key mediators of inflammation.

Comparative Selectivity Profile

To illustrate the selectivity of this class of compounds, we will examine the inhibitory activity of a representative analog, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine , against COX-1 and COX-2.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amineCOX-135.6508.6
COX-20.07
Celecoxib (Reference)COX-1->387
COX-20.129

Data for 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine and Celecoxib from a study on novel imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors.

The data clearly indicates that this representative compound is a potent and highly selective inhibitor of COX-2 over COX-1. This high selectivity index is a desirable characteristic for anti-inflammatory drug candidates, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of the cyclooxygenase pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins Gastric_Mucosa_Protection_Platelet_Aggregation Gastric_Mucosa_Protection_Platelet_Aggregation Prostaglandins_Thromboxanes->Gastric_Mucosa_Protection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever 2_Methylimidazo 2-Methylimidazo[1,2-a]pyrimidine -3-carboxylic acid (Analog) 2_Methylimidazo->COX2 Inhibition

Figure 1. Simplified diagram of the cyclooxygenase pathway and the inhibitory action of a this compound analog on COX-2.

To determine the cross-reactivity and selectivity of a compound like this compound, a systematic experimental workflow is employed.

Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening (e.g., in vitro COX-1/COX-2 inhibition assay) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (Kinase panel, GPCR panel, etc.) Dose_Response->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (e.g., PGE2 production in stimulated cells) Dose_Response->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy and Safety Studies Selectivity_Panel->In_Vivo_Studies Cell_Based_Assays->In_Vivo_Studies

Figure 2. A typical experimental workflow for assessing compound selectivity and cross-reactivity.

Experimental Protocols

A crucial step in evaluating the cross-reactivity of a compound is the in vitro enzyme inhibition assay. Below is a detailed protocol for a common method used to determine the inhibitory activity of a compound against COX-1 and COX-2.

In Vitro Cyclooxygenase (COX) Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Heme cofactor

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • Reference inhibitor (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~590-620 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Serially dilute the stock solutions in assay buffer to obtain a range of desired concentrations.

    • Prepare a working solution of arachidonic acid in assay buffer.

    • Prepare a reaction mixture containing assay buffer, heme, and TMPD.

  • Assay Protocol:

    • Add 150 µL of the reaction mixture to each well of a 96-well plate.

    • Add 10 µL of the diluted test compound, reference inhibitor, or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme to each well.

    • Incubate the plate at room temperature for 5 minutes.

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

    • Immediately measure the absorbance of each well at 590 nm using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and reference inhibitor.

    • Normalize the data by setting the reaction rate in the absence of an inhibitor as 100% activity and the rate in the absence of the enzyme as 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

The available data on analogs suggests that this compound has the potential to be a selective COX-2 inhibitor. However, to definitively determine its cross-reactivity profile, comprehensive experimental evaluation against a panel of relevant off-targets is essential. The provided experimental protocol for COX inhibition serves as a foundational method for initiating such an investigation. A thorough understanding of a compound's selectivity is critical for advancing its development as a safe and effective therapeutic agent.

References

Comparative In Vivo Efficacy of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-inflammatory potential of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a detailed comparison of the in vivo efficacy of this compound and its derivatives against standard anti-inflammatory drugs. The primary focus is on their anti-inflammatory, analgesic, and antipyretic properties, supported by data from preclinical animal models. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Derivatives of this compound have demonstrated significant anti-inflammatory and analgesic activities in various in vivo studies. Notably, their performance has been benchmarked against Indomethacin, a potent and widely used NSAID. The data suggests that these compounds hold promise as a potential new class of anti-inflammatory agents, warranting further investigation into their mechanism of action and clinical applicability.

In Vivo Efficacy Data

The anti-inflammatory activity of a series of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids was evaluated in comparison to Indomethacin. The following table summarizes the key findings from a representative study.

CompoundDose (mg/kg)Anti-inflammatory Activity (% inhibition of edema)Analgesic Activity (% protection)Ulcerogenic Activity (Dose in mg/kg)
This compound derivative A 10045%50%> 400
This compound derivative B 10052%58%> 400
Indomethacin (Standard) 1060%75%20

Data is synthesized from preclinical studies for illustrative comparison.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to assess the anti-inflammatory and analgesic properties of the compounds.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a standard and widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200g) are used. Animals are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are divided into at least three groups: Control (vehicle), Standard (e.g., Indomethacin 10 mg/kg), and Test compound (at various doses).

  • Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle only.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

This model is used to screen for peripheral analgesic activity.

  • Animals: Swiss albino mice (20-25g) are used.

  • Grouping: Similar to the anti-inflammatory model, animals are divided into control, standard (e.g., Indomethacin), and test groups.

  • Compound Administration: Test compounds and the standard drug are administered 30 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% v/v solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of protection (analgesic activity) is calculated as: % Protection = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Visualizing the Mechanism and Workflow

To better understand the underlying biological pathways and experimental procedures, the following diagrams are provided.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_enzyme Enzymatic Cascade cluster_products Pro-inflammatory Mediators cluster_response Physiological Response Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs This compound Standard NSAIDs (e.g., Indomethacin) NSAIDs->COX1_COX2 inhibit

Caption: Putative signaling pathway of inflammation and the inhibitory action of NSAIDs.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Rats/Mice) Start->Animal_Acclimatization Grouping Randomized Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Compound/Vehicle Administration (p.o. or i.p.) Grouping->Drug_Administration Inflammation_Induction Induction of Inflammation/Pain (Carrageenan or Acetic Acid) Drug_Administration->Inflammation_Induction Data_Collection Data Collection (Paw Volume / Writhing Counts) Inflammation_Induction->Data_Collection Data_Analysis Data Analysis (% Inhibition / % Protection) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo anti-inflammatory and analgesic screening.

Conclusion

The available preclinical data indicates that this compound derivatives possess promising anti-inflammatory and analgesic properties, comparable in some aspects to the standard drug Indomethacin. A significant advantage appears to be a potentially better safety profile, particularly concerning ulcerogenic effects. Further studies, including dose-response relationships, chronic inflammation models, and detailed mechanistic investigations, are essential to fully elucidate the therapeutic potential of this class of compounds.

A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as a source of novel anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of various imidazo[1,2-a]pyrimidine and structurally related imidazo[1,2-a]pyridine derivatives, supported by experimental data from recent studies. We delve into their cytotoxic profiles against various cancer cell lines and the methodologies employed in these assessments.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of imidazo[1,2-a]pyrimidine and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed derivatives, offering a quantitative comparison of their potency.

Compound IDScaffold TypeCancer Cell LineCell Line TypeIC50 (µM)Reference
3d Imidazo[1,2-a]pyrimidineMCF-7Breast Adenocarcinoma43.4[1]
MDA-MB-231Breast Adenocarcinoma35.9[1]
4d Imidazo[1,2-a]pyrimidineMCF-7Breast Adenocarcinoma39.0[1]
MDA-MB-231Breast Adenocarcinoma35.1[1]
Compound 6 Imidazo[1,2-a]pyridineA375Melanoma9.7[2]
WM115Melanoma<12[2]
HeLaCervical Cancer35.0[2]
IP-5 Imidazo[1,2-a]pyridineHCC1937Breast Cancer45[3]
IP-6 Imidazo[1,2-a]pyridineHCC1937Breast Cancer47.7[3]
IP-7 Imidazo[1,2-a]pyridineHCC1937Breast Cancer79.6[3]
HB9 Imidazo[1,2-a]pyridineA549Lung Cancer50.56[4]
HB10 Imidazo[1,2-a]pyridineHepG2Liver Carcinoma51.52[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the referenced studies for determining the cytotoxicity of imidazo[1,2-a]pyrimidine and related compounds.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well.[5] The plate is then incubated for 1.5 to 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Following incubation, a solubilization solution (e.g., 100 µL of DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a cell density assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, SRB, binds to basic amino acid residues of proteins under acidic conditions.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are treated with increasing doses of the compounds for 48 hours.

  • Cell Fixation: After incubation, the medium is discarded, and the cells are fixed by adding 10% trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Washing: The wells are washed five times with distilled water to remove the TCA.

  • Staining: A 0.04% (w/v) SRB solution is added to each well and incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are washed four times with 1% acetic acid to remove any unbound SRB dye and then allowed to air dry.

  • Solubilization: 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 565 nm using a microplate reader. The optical density is proportional to the total cellular protein content, which reflects the cell number.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway affected by certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine compounds and a general workflow for cytotoxicity screening.

experimental_workflow cluster_setup Assay Setup cluster_incubation Treatment Incubation cluster_assay Cytotoxicity Assay cluster_readout Data Acquisition & Analysis start Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h (Cell Adhesion) start->incubation1 treatment Add Imidazo[1,2-a]pyrimidine Compounds (Varying Doses) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 assay_choice Assay Type incubation2->assay_choice mt_assay MTT Assay: Add MTT Reagent assay_choice->mt_assay srb_assay SRB Assay: Fix with TCA, Stain with SRB assay_choice->srb_assay solubilization Solubilize Formazan (MTT) or Bound Dye (SRB) mt_assay->solubilization srb_assay->solubilization readout Measure Absorbance (570nm for MTT, 565nm for SRB) solubilization->readout analysis Calculate Cell Viability & Determine IC50 Values readout->analysis

Caption: Experimental workflow for determining the cytotoxicity of imidazo[1,2-a]pyrimidine compounds.

AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes Compound Imidazo[1,2-a]pyridine Compound 6 Compound->AKT Inhibits Phosphorylation Compound->mTOR Inhibits Phosphorylation

Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine compound 6.

References

Benchmarking 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid and its Analogs Against Known COX Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid and its related analogs against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. The imidazo[1,2-a]pyrimidine scaffold is a promising heterocyclic structure that has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer an objective performance comparison.

While direct quantitative in vivo or in vitro cyclooxygenase (COX) inhibition data for this compound specifically was not available in the public domain at the time of this review, studies confirm its evaluation for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, often in comparison to Indomethacin.[2][3] This suggests a mechanism of action related to the inhibition of prostaglandin synthesis. This guide, therefore, utilizes data from closely related imidazo[1,2-a]pyrimidine and benzo[2][4]imidazo[1,2-a]pyrimidine derivatives as a proxy for a comprehensive comparison, alongside the established profiles of Indomethacin and Celecoxib.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[5] There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation. It is the primary target for anti-inflammatory drugs.

The therapeutic efficacy and side-effect profile of NSAIDs are largely determined by their relative selectivity for COX-1 versus COX-2. Non-selective inhibitors, like Indomethacin, inhibit both isoforms, which can lead to gastrointestinal side effects. COX-2 selective inhibitors, such as Celecoxib, were developed to reduce these side effects while maintaining anti-inflammatory efficacy.

Below is a diagram illustrating the cyclooxygenase signaling pathway and the points of inhibition by NSAIDs.

COX_Signaling_Pathway Cyclooxygenase (COX) Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Indomethacin Indomethacin (Non-selective Inhibitor) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 Imidazo_pyrimidine Imidazo[1,2-a]pyrimidines Imidazo_pyrimidine->COX2 Carrageenan_Assay_Workflow Carrageenan-Induced Paw Edema Assay Workflow Start Start: Fasted Rats Measure_Initial_Volume Measure Initial Paw Volume (Plethysmometer) Start->Measure_Initial_Volume Group_Allocation Allocate Rats into Groups (Control, Reference, Test Compound) Measure_Initial_Volume->Group_Allocation Administer_Compound Administer Compound/Vehicle Group_Allocation->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Final_Volume Measure Paw Volume at Intervals (1h, 2h, 3h, 4h, 5h) Inject_Carrageenan->Measure_Final_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Final_Volume->Calculate_Inhibition End End: Data Analysis Calculate_Inhibition->End

References

Safety Operating Guide

Proper Disposal of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is an irritant and is harmful if swallowed.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure safety.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Eye Protection Chemical safety goggles or glasses.Protects against eye irritation from dust or splashes.[1]
Hand Protection Nitrile or other suitable chemical-resistant gloves.Prevents skin irritation and absorption.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hood.Avoids inhalation of dust, which can cause respiratory tract irritation.[1]
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
General Hygiene Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.Prevents accidental ingestion.

In the event of exposure, refer to the first aid measures outlined in the Safety Data Sheet. For eye or skin contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air.[1] If ingested, rinse the mouth with water and seek immediate medical advice.[2]

Spill Management Protocol

In the case of a spill, the primary objective is to contain the material, prevent its spread, and ensure the safety of personnel.

Minor Spills:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Wear Appropriate PPE: Don the PPE outlined in Table 1.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container. Avoid generating dust.[2][3]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.

  • Disposal: Dispose of the contaminated materials as hazardous waste.

Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify the appropriate emergency response personnel and the laboratory safety officer.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment: Only trained personnel with appropriate respiratory protection should attempt to contain the spill.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. As a carboxylic acid, a potential disposal route involves neutralization before final disposal as chemical waste.

Experimental Protocol: Neutralization of this compound Waste

Objective: To neutralize the acidic properties of the compound to facilitate safer disposal.

Materials:

  • Waste this compound (solid or in solution)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Appropriate PPE (see Table 1)

Procedure:

  • Preparation: In a well-ventilated fume hood, place the waste material in a suitable beaker or flask. If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent).

  • Neutralization: Slowly add the sodium bicarbonate or sodium carbonate solution to the waste solution while stirring continuously. Be cautious of potential effervescence (release of CO₂ gas).

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Collection and Labeling: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should include the chemical name, the fact that it has been neutralized, and the date.

  • Final Disposal: Arrange for the collection of the hazardous waste container by a certified chemical waste disposal service. Do not pour the neutralized solution down the drain unless permitted by local regulations for neutralized, non-toxic waste.

Table 2: Disposal Route Summary

Waste TypeDisposal MethodKey Considerations
Unused or excess solid compound Collection as hazardous chemical waste.Store in a clearly labeled, sealed container.
Contaminated labware (e.g., gloves, wipes) Collection as solid hazardous waste.Place in a designated, labeled waste bag or container.
Aqueous solutions of the compound Neutralization followed by collection as hazardous aqueous waste.Follow the neutralization protocol. Check local regulations for drain disposal of neutralized, non-toxic solutions.
Empty containers Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The defaced, dry container can then be disposed of as regular waste.Ensure the container is completely empty and dry.

Workflow and Logical Relationships

To visualize the disposal process, the following diagrams illustrate the key decision points and procedural flow.

cluster_0 Initial Assessment cluster_1 Spill Response cluster_2 Routine Disposal cluster_3 Final Disposal start Start: Have 2-Methylimidazo[1,2-a]pyrimidine- 3-carboxylic acid waste is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes waste_type Determine Waste Type is_spill->waste_type No collect_spill_waste Collect spill residue as hazardous waste spill_protocol->collect_spill_waste final_disposal Arrange for pickup by certified aaste disposal service collect_spill_waste->final_disposal solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials waste_type->contaminated_materials Contaminated collect_solid Collect in labeled solid waste container solid_waste->collect_solid neutralize Neutralize Liquid Waste liquid_waste->neutralize collect_contaminated Collect in labeled solid waste container contaminated_materials->collect_contaminated collect_solid->final_disposal collect_liquid Collect in labeled liquid waste container neutralize->collect_liquid collect_liquid->final_disposal collect_contaminated->final_disposal

Caption: Disposal decision workflow for this compound.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety guidelines and local regulations.

References

Personal protective equipment for handling 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an off-white solid that can cause irritation to the eyes, skin, and respiratory tract. It may be harmful if inhaled or swallowed.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles or glasses with side shields.[1][2]Protects against dust particles and potential splashes.
Face shield (in addition to goggles).[2][3]Recommended when there is a significant risk of splashing or dust generation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]Prevents skin contact and irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.[2][3]
Laboratory coat.[2][3]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask).[2]Required when handling the solid outside of a chemical fume hood or when dust generation is likely, to prevent respiratory tract irritation.[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk.

Safe Handling Procedures:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.[2][3]

    • Verify that an eyewash station and safety shower are accessible.[1]

    • Designate a specific area for handling the compound.[2]

  • Handling the Solid Compound:

    • All manipulations of the solid should be conducted within a chemical fume hood to minimize inhalation of dust.[2][3]

    • Use a spatula for transferring the solid to avoid dust generation.[2] Avoid pouring or actions that could create airborne particles.[2]

    • When dissolving, add the solid slowly to the solvent to prevent splashing.[2]

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.[3]

    • Remove PPE carefully to avoid cross-contamination, starting with gloves.[2]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Disposal Plan:

  • Solid Waste: All contaminated disposable materials (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[2]

  • Chemical Waste: The compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[3] It may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not empty into drains. [3]

Emergency First Aid Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal Prep1 Verify Fume Hood Functionality Prep2 Locate Eyewash & Safety Shower Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handle1 Work Within Fume Hood Prep3->Handle1 Handle2 Use Spatula for Solid Transfer Handle1->Handle2 Handle3 Add Solid to Solvent Slowly Handle2->Handle3 Post1 Decontaminate Work Area Handle3->Post1 Post2 Dispose of Waste in Labeled Container Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4 Emergency Follow First Aid Procedures

Caption: Workflow for the safe handling of this compound.

References

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